Cyclohexanone oxime
Description
Significance of Cyclohexanone (B45756) Oxime in Industrial Chemistry
The industrial relevance of cyclohexanone oxime is almost entirely linked to the production of polyamides, specifically Nylon-6. Its production is a large-scale operation, with annual outputs estimated in the hundreds of thousands of tons to meet the global demand for this versatile polymer. nih.govchinesechemsoc.org
The most critical application of this compound is its function as the direct precursor to ε-caprolactam. chemcess.comdengzhuochem.com This transformation is accomplished through the Beckmann rearrangement, a classic and industrially vital reaction in organic chemistry. wikipedia.orgnih.gov In this process, this compound is treated with a strong acid, traditionally oleum (B3057394) (fuming sulfuric acid), which catalyzes the rearrangement of the oxime into the seven-membered lactam ring of ε-caprolactam. chemcess.comgoogle.comscientific.net
The reaction is highly exothermic and requires careful temperature control, typically between 70°C and 130°C. google.com While the conventional method using oleum is effective, it generates significant quantities of ammonium (B1175870) sulfate (B86663) as a byproduct. chemcess.com This has spurred research into more environmentally benign, "sulfate-free" processes. sci-hub.se Alternative methods include vapor-phase rearrangement using solid acid catalysts like high-silica MFI zeolites or titanosilicates (TS-1), which can offer high selectivity and yield for ε-caprolactam. chemcess.comsci-hub.seingentaconnect.com Recent innovations also explore the use of Brønsted acidic ionic liquids as both catalyst and reaction medium to facilitate a cleaner rearrangement process. researchgate.net
Table 2: Properties of ε-Caprolactam
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₁NO |
| Molar Mass | 113.16 g/mol |
| Appearance | White solid |
| Melting Point | 69.3 °C (156.7 °F) |
| Boiling Point | 270 °C (518 °F) |
| Main Use | Monomer for Nylon-6 |
Data sourced from multiple references.
ε-Caprolactam, derived from this compound, is the monomeric building block for Nylon-6 (or polycaprolactam). wikipedia.orgucm.es The production of Nylon-6 is achieved through a ring-opening polymerization of ε-caprolactam. wikipedia.org When heated to around 260-270°C, the lactam ring opens and the molecules link together to form long polyamide chains. wikipedia.org
The resulting polymer, Nylon-6, is a tough, semicrystalline polyamide with a high tensile strength, elasticity, and resistance to abrasion and chemicals. wikipedia.orgessentracomponents.com These properties make it an exceptionally valuable material in numerous sectors. Approximately 90% of the ε-caprolactam produced is used to create fibers for a wide range of products, including textiles, carpets, home furnishings, and industrial cords for tires. chemicalbook.comnih.gov The remaining 10% is used to produce nylon resins for engineering plastics, which are molded into parts for automobiles and appliances, as well as films for food packaging. chemicalbook.comnih.gov The global demand for Nylon-6 is substantial, with production capacity exceeding several million tons annually, directly linking the industrial scale of this compound synthesis to the vast market for this polymer. acs.orgchinesechemsoc.org
Table 3: Properties and Applications of Nylon-6
| Property | Description | Common Applications |
|---|---|---|
| Type | Semicrystalline Polyamide | Textiles, Clothing, Hosiery |
| Tensile Strength | High (6–8.5 gf/D) | Carpets, Upholstery |
| Abrasion Resistance | Excellent | Automotive Parts (Gears) |
| Chemical Resistance | Good against alkalis and oils | Industrial Cords, Seat Belts |
| Melting Point | ~215 °C | Food Packaging Film |
Data sourced from multiple references. wikipedia.orgessentracomponents.comrtpcompany.comeuroplas.com.vn
Precursor for ε-Caprolactam Synthesis
Broader Applications of Oxime Compounds in Chemical Synthesis
While this compound's fame is tied to Nylon-6, the broader class of oxime compounds (RR'C=NOH) is recognized for its versatility in chemical synthesis. taylorandfrancis.comtestbook.com Oximes are valuable intermediates, or synthons, used to prepare a wide array of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic systems. acs.orgencyclopedia.pubresearchgate.net Their ability to be easily synthesized from aldehydes or ketones and subsequently converted into other functional groups makes them a cornerstone in organic chemistry. encyclopedia.pubresearchgate.net
The oxime functional group is a significant motif in medicinal chemistry. nih.gov Oximes serve as crucial intermediates in the synthesis of various pharmaceuticals. ontosight.ai A prominent example is their role in the creation of certain cephalosporin (B10832234) antibiotics, a class of β-lactam drugs effective against a broad spectrum of bacteria. nih.govencyclopedia.pubnih.gov FDA-approved drugs like cefuroxime (B34974) and ceftizoxime (B193995) contain an oxime moiety, which contributes to their efficacy. nih.govnih.gov Furthermore, specific oxime derivatives are developed as reactivators for the enzyme acetylcholinesterase, which can be inhibited by organophosphate nerve agents, making them important as antidotes for poisoning. encyclopedia.pubnih.govjuniperpublishers.com
In the field of agrochemicals, oxime compounds have been developed for use as pesticides, including insecticides and fungicides. ontosight.aicymitquimica.com Their biological activity allows them to target and disrupt processes in pests and fungi. ontosight.aiontosight.ai The versatility of oxime chemistry enables the synthesis of a wide range of structures, allowing for the development of targeted agrochemical agents. ontosight.ai Some oxime derivatives also function as herbicides. juniperpublishers.com
The utility of oximes extends into materials science. acs.org Various oxime derivatives are employed as polymer modifiers and can serve as heavy metal sorbents. juniperpublishers.com They are also used in the manufacturing of paints, where compounds like methyl ethyl ketoxime act as anti-skinning agents, preventing the formation of a solid layer on the paint surface. vedantu.com The ability of oximes to participate in diverse reactions makes them valuable for creating new materials with specific properties, such as specialized polymers or dyes. ontosight.aiontosight.ai Research in crystal engineering utilizes oxime derivatives due to their capacity to form various non-covalent interactions, which is useful for designing advanced functional materials. rsc.org
Ligand in Inorganic Chemistry
In the realm of inorganic chemistry, this compound demonstrates notable versatility as a ligand, capable of coordinating with a variety of metal ions. The oxime group (C=N-OH) within the molecule presents two potential donor sites: the nitrogen atom and the oxygen atom. This allows this compound to act as a versatile neutral polydentate ligand, particularly when incorporated into more complex molecular backbones. researchgate.net
The coordination of this compound to a metal center can occur through either the nitrogen or the oxygen atom, or in a bridging fashion. The mode of coordination is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands. For instance, in a palladium(II) complex, this compound has been observed to coordinate through the nitrogen atom. cdnsciencepub.com
The formation of metal complexes with this compound can lead to significant changes in the reactivity of the oxime group. Coordination to a metal ion can increase the acidity of the hydroxyl proton, facilitating its deprotonation to form an oximato ligand (C=N-O⁻). at.ua This oximato form is also a potent ligand for metal ions.
Coordination Complexes and Their Properties:
The interaction of this compound with various metal salts leads to the formation of coordination complexes with distinct properties. Research has explored complexes with transition metals such as nickel(II), palladium(II), and platinum(II).
| Metal Ion | Complex Formula | Coordination Mode | Key Spectral Changes | Reference |
| Nickel(II) | Ni(C₆H₁₀NOH)₄Cl₂ | Ni-N bonding | C=N stretch shifts from 1676 to 1664 cm⁻¹ | cdnsciencepub.com |
| Palladium(II) | [Pd(C₅H₅)₂(C₆H₁₀NOH)Cl] | Not specified | Not specified | scispace.com |
This table is interactive. Click on the headers to sort the data.
The formation of these complexes is often studied using techniques like infrared (IR) spectroscopy and X-ray crystallography. In the nickel(II) complex, for example, the shift in the C=N stretching frequency in the IR spectrum is indicative of the coordination of the nitrogen atom to the metal center. cdnsciencepub.com
Catalytic Applications:
Metal complexes containing this compound as a ligand have been investigated for their catalytic activity in various organic transformations. One of the most significant applications is in the Beckmann rearrangement, a reaction that converts oximes to amides. For instance, certain cobalt salts have been shown to catalyze the Beckmann rearrangement of this compound to ε-caprolactam. scirp.org
Furthermore, metal-catalyzed reactions involving this compound are crucial in various synthetic pathways. For example, the hydrogenation of nitrocyclohexane (B1678964) to this compound can be achieved with high selectivity using a bimetallic Cu₁₂Ag₁₇ cluster catalyst. rsc.org This highlights the role of metal-ligand synergy in directing the outcome of a reaction. Photocatalytic methods for this compound synthesis are also being developed, utilizing quantum dots integrated with molecular iron–polypyridine complexes. figshare.comacs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylidenehydroxylamine | |
|---|---|---|
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InChI |
InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |
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InChI Key |
VEZUQRBDRNJBJY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC(=NO)CC1 | |
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Molecular Formula |
C6H11NO | |
| Record name | CYCLOHEXANONE OXIME | |
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DSSTOX Substance ID |
DTXSID4021842 | |
| Record name | Cyclohexanone oxime | |
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Molecular Weight |
113.16 g/mol | |
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Physical Description |
Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |
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| Record name | (Hydroxyimino)cyclohexane | |
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Boiling Point |
403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |
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Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
HEXAGONAL PRISMS FROM PETROLEUM ETHER | |
CAS No. |
100-64-1 | |
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Melting Point |
192 to 196 °F (NTP, 1992), 89-90 °C | |
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Advanced Synthetic Methodologies for Cyclohexanone Oxime
Conventional Synthetic Routes and Associated Challenges
Nucleophilic Addition-Elimination of Hydroxylamine (B1172632) with Cyclohexanone (B45756)
The core of the conventional synthesis is a nucleophilic addition-elimination reaction. In this two-step process, hydroxylamine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form the stable cyclohexanone oxime.
The industrial production of hydroxylamine is a significant bottleneck in the conventional synthesis of this compound. nih.govtju.edu.cn The primary methods for its synthesis, such as the reduction of nitrogen oxides (NOx) with hydrogen gas or sulfur dioxide (SO2), or the oxidation of ammonia (B1221849), present several drawbacks. nih.govnih.gov
These processes often necessitate the use of hazardous materials like explosive hydrogen gas and corrosive substances. tju.edu.cnnih.gov For instance, the hydrogenation route requires pressurized H2 and precious metal catalysts. nih.gov The use of NOx and SO2 also raises safety and environmental concerns. nih.gov Furthermore, the production of hydroxylamine can lead to the formation of significant quantities of low-value by-products like ammonium (B1175870) sulfate (B86663), which has limited commercial use and presents disposal challenges. acs.orgchinesechemsoc.orgepo.org The transportation and storage of concentrated hydroxylamine are also problematic due to its explosive nature. nih.gov
The conventional synthesis of this compound is often characterized by harsh reaction conditions, including high temperatures and pressures, and the use of strong acidic or alkaline solutions. acs.orgnih.gov These conditions contribute to high energy consumption and can lead to the corrosion of equipment. tju.edu.cn
The environmental footprint of these traditional methods is a major concern. mmu.ac.uk The generation of substantial amounts of by-products, such as ammonium sulfate, contributes to industrial waste. rsc.org The use of hazardous reagents and the energy-intensive nature of the process further underscore the need for more environmentally benign alternatives. tju.edu.cnmmu.ac.uk
Limitations of Hydroxylamine Production
Emerging and Sustainable Synthesis Strategies
In response to the challenges of conventional methods, researchers are actively developing more sustainable and efficient strategies for this compound synthesis. A particularly promising area of innovation is electrosynthesis. nih.govtju.edu.cnchinesechemsoc.orgmmu.ac.uk
Electrosynthesis Approaches
Electrosynthesis offers a greener alternative by utilizing electricity to drive chemical reactions, often under ambient conditions. mmu.ac.uk This approach can mitigate the need for harsh reagents and high temperatures and pressures, leading to a more sustainable process. nih.govtju.edu.cn
A significant breakthrough in this area is the development of a one-pot electrosynthesis method that directly produces this compound from aqueous nitrate (B79036) and cyclohexanone. acs.orgnih.govmmu.ac.uk This innovative process circumvents the need for the separate, problematic production of hydroxylamine.
In this tandem electrochemical-chemical (EChem-Chem) process, nitrate is first electrochemically reduced at the cathode to form a hydroxylamine intermediate (*NH₂OH). acs.orgmmu.ac.uk This in-situ generated hydroxylamine then readily reacts with cyclohexanone present in the electrolyte in a spontaneous nucleophilic addition-elimination reaction to yield this compound. acs.orgchinesechemsoc.org
Recent studies have highlighted the efficacy of various catalyst systems in this process. For instance, a Zn-Cu alloy catalyst has demonstrated high performance, achieving a this compound yield of 97% and a Faradaic efficiency of 27% at a current density of 100 mA/cm². acs.org Another study utilized a rutile titanium dioxide (R-TiO₂) catalyst, reaching a this compound yield of 98.2% and a Faradaic efficiency of 68.2% at 30 mA cm−2. chinesechemsoc.org The binding of reaction intermediates to the catalyst surface has been identified as a crucial factor in determining the efficiency and selectivity of the reaction. acs.orgmmu.ac.uk
This one-pot electrosynthesis operates under ambient temperature and pressure in an aqueous solution, offering a significantly milder and potentially more economical and environmentally friendly route to this vital industrial chemical. nih.govmmu.ac.uk
| Catalyst | Nitrogen Source | Yield of this compound | Faradaic Efficiency | Current Density | Reference |
| Zn₉₃Cu₇ alloy | Aqueous Nitrate | 97% | 27% | 100 mA/cm² | acs.org |
| Rutile TiO₂ | Aqueous Nitrate | 98.2% | 68.2% | 30 mA/cm² | chinesechemsoc.org |
| Cu-S | Nitrite (B80452) | 92% | 26% | Not Specified | nih.govresearchgate.net |
Mechanistic Investigations of Electrocatalytic Pathways
Integration of Plasma and Electrocatalysis using Air as Nitrogen Source
Liquid-Phase Catalytic Oxidation
Another advanced methodology involves the direct catalytic oxidation of cyclohexylamine (B46788) to produce this compound. This route is attractive as it offers a one-step conversion using an alternative starting material. researchgate.netresearchgate.net
The liquid-phase oxidation of cyclohexylamine using molecular oxygen as a green oxidant presents a promising and environmentally friendly process. researchgate.netgoogle.com Various heterogeneous catalysts have been investigated to achieve high selectivity towards this compound under relatively mild conditions. researchgate.netthieme-connect.com
Research has shown that tungsten oxide-based catalysts are effective for this transformation. One study utilized a WO₃/Al₂O₃ catalyst in the presence of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and a diluted O₂/N₂ atmosphere, achieving a 90% yield of this compound. thieme-connect.com Another investigation focused on glucose-modified TiO₂ under solvent-free conditions, demonstrating a green and efficient approach. researchgate.net Over supported TiO₂/MCM-41, a cyclohexylamine conversion of 78.4% with 89.1% selectivity to this compound was achieved, with the surface titanium hydroxyl groups identified as the active sites. researchgate.net The reaction temperature is a critical parameter, with temperatures below 210°C favoring the formation of this compound, while higher temperatures can lead to the co-production of caprolactam. google.com
Role of Modified Catalysts (e.g., Glucose-modified TiO₂, Co-WO₃)
Modified catalysts play a crucial role in enhancing the efficiency and selectivity of this compound synthesis. These catalysts are designed to provide superior performance under milder and more environmentally friendly conditions compared to traditional methods.
Glucose-modified TiO₂:
A simple and highly effective method for producing this compound involves the solvent-free liquid-phase aerobic oxidation of cyclohexylamine using a glucose-modified titanium dioxide (TiO₂) catalyst under mild conditions. acs.orgacs.org The introduction of glucose to the TiO₂ catalyst significantly improves its surface area and increases the number of surface hydroxyl groups. acs.org These enriched surface hydroxyl groups are critical for activating cyclohexylamine. acs.org
In this process, new C–O–Ti bonds are formed on the catalyst's surface. acs.org Research has demonstrated that this method can achieve a cyclohexylamine conversion of 59.8% and a selectivity to this compound of 88.6%. acs.org The use of an inexpensive and highly reactive glucose-modified TiO₂ catalyst, with molecular oxygen as the oxidant, presents a promising and industrially applicable route for this compound synthesis. acs.org
| Catalyst | Cyclohexylamine Conversion (%) | Selectivity to this compound (%) | Key Feature |
|---|---|---|---|
| Glucose-modified TiO₂ | 59.8 | 88.6 | Enriched surface hydroxyl groups |
Co-WO₃:
An efficient and environmentally friendly approach for the highly selective preparation of this compound is the liquid-phase oxidation of cyclohexylamine with dioxygen, utilizing a supported tungsten trioxide on gamma-alumina (WO₃/γ-Al₂O₃) as a bifunctional catalyst in solvent-free conditions. researchgate.net In this catalytic system, the WO₃ component is responsible for activating molecular oxygen, while the surface hydroxyl groups of the γ-Al₂O₃ support are crucial for the adsorption and activation of cyclohexylamine. researchgate.net
Studies have shown that a 10% WO₃/γ-Al₂O₃ catalyst can achieve a cyclohexylamine conversion of 31.4% with a selectivity to this compound of 83.2%. researchgate.netresearchgate.net This method is considered a promising process as it employs molecular oxygen as a green oxidant and an inexpensive bifunctional catalyst under mild conditions. researchgate.net The oxidative transformation of primary amines to their corresponding oximes using this catalytic system is efficient and produces water as the only side product, making it an environmentally benign process. nih.gov
| Catalyst | Cyclohexylamine Conversion (%) | Selectivity to this compound (%) | Catalyst Components' Roles |
|---|---|---|---|
| 10% WO₃/γ-Al₂O₃ | 31.4 | 83.2 | WO₃ activates O₂; γ-Al₂O₃ activates cyclohexylamine |
One-Pot Synthesis from Nitrobenzene (B124822)
A significant advancement in the synthesis of this compound is the development of a one-pot reaction from nitrobenzene. This method represents a prime example of process intensification, as nitrobenzene contains all the necessary atoms to form the this compound structure. upv.es
This one-pot synthesis is achieved through the hydrogenation of nitrobenzene using a bifunctional catalyst composed of palladium and gold nanoparticles supported on carbon (AuPd/C) under a hydrogen atmosphere. upv.esrsc.org This process can yield this compound in high yields, with reports of up to 97% yield at 60°C. upv.esrsc.orgrsc.org
The reaction follows a multi-step cascade mechanism: upv.esrsc.org
Hydrogenation of nitrobenzene to aniline (B41778).
Further hydrogenation of aniline to cyclohexylamine.
A hydrogen-borrowing mechanism couples aniline and cyclohexylamine.
Formation and subsequent hydrolysis of an imine intermediate to produce cyclohexanone and regenerate aniline.
Finally, the formation of this compound. upv.esrsc.org
When nitrobenzene is reacted with hydrogen in the presence of the AuPd/C catalyst and hydroxylamine hydrochloride, a remarkable 67% yield of this compound can be obtained. upv.esrsc.org
| Catalyst | Starting Material | Reported Yield (%) | Reaction Conditions |
|---|---|---|---|
| AuPd/C | Nitrobenzene | up to 97 | Hydrogen atmosphere, 60°C |
| AuPd/C with Hydroxylamine Hydrochloride | Nitrobenzene | 67 | Hydrogen atmosphere |
Green Chemistry Considerations in Synthesis
The chemical industry is increasingly focusing on process intensification to conserve chemicals, energy, and reduce waste treatment, and the synthesis of this compound is no exception. upv.es Traditional methods for producing this compound often involve harsh reaction conditions, such as high temperatures and pressures, and the use of strong acidic or alkaline solutions, which pose environmental and safety risks. nih.govacs.org
Modern approaches are centered on developing greener, milder, and more efficient strategies. tju.edu.cn These include:
Electrochemical Synthesis: An electrochemical method for the one-pot synthesis of this compound has been developed that operates under ambient conditions using aqueous nitrate as the nitrogen source. nih.govacs.org This process can be driven by catalysts like Zn-Cu alloys, which facilitate the electrochemical reduction of nitrate to a hydroxylamine intermediate that then reacts with cyclohexanone. nih.govacs.orgnanoge.org A Zn₉₃Cu₇ electrocatalyst has achieved a 97% yield and a 27% Faradaic efficiency for this compound. nih.govacs.orgnanoge.org Another electrochemical approach uses a rutile titanium dioxide (R-TiO₂) catalyst to produce this compound from nitrate and cyclohexanone with a high yield of 98.2%. chinesechemsoc.org
Using Greener Reagents and Catalysts: The direct electrochemical hydrogenative coupling of nitric oxide (NO), a major air pollutant, with cyclohexanone over a carbon catalyst at room temperature and atmospheric pressure offers a revolutionary and appealing green route. dicp.ac.cn This method uses water as the hydrogen source. dicp.ac.cn The ammoximation of cyclohexanone via the in situ formation of hydrogen peroxide (H₂O₂) presents an attractive alternative to conventional industrial methods, mitigating economic and environmental concerns associated with H₂O₂ production. rsc.org Additionally, the use of nano Fe₃O₄ as a green catalyst under ultrasound irradiation for the Beckmann rearrangement of this compound to ε-caprolactam demonstrates another green chemistry approach. scielo.org.mx
Solvent-Free Conditions: The development of solvent-free catalytic oxidation processes, such as the oxidation of cyclohexylamine using molecular oxygen over modified TiO₂ catalysts, further contributes to the greening of this compound synthesis. acs.org
These innovative strategies highlight the potential for producing valuable organonitrogen compounds through more sustainable and environmentally friendly pathways. nih.govnanoge.org
| Approach | Catalyst/Method | Key Advantages | Reported Yield/Efficiency |
|---|---|---|---|
| Electrochemical Synthesis from Nitrate | Zn-Cu alloy | Ambient conditions, uses aqueous nitrate. nih.govacs.org | 97% yield, 27% Faradaic efficiency. nih.govacs.org |
| Electrochemical Synthesis from Nitrate | Rutile TiO₂ | Ambient conditions, high productivity. chinesechemsoc.org | 98.2% yield, 68.2% Faradaic efficiency. chinesechemsoc.org |
| Electrochemical Synthesis from NO | Carbon catalyst | Uses air pollutant (NO), room temperature and pressure. dicp.ac.cn | 44.8% Faradaic efficiency. dicp.ac.cn |
| In situ H₂O₂ Ammoximation | TS-1 supported catalysts | Reduces hazards and costs of H₂O₂ transport. rsc.org | High catalytic performance. rsc.org |
| Ultrasound-assisted Beckmann Rearrangement | Nano Fe₃O₄ | Green catalyst, mild conditions. scielo.org.mx | 98% yield of ε-caprolactam. scielo.org.mx |
| Solvent-Free Oxidation | Glucose-modified TiO₂ | No solvent required, uses molecular oxygen. acs.org | 88.6% selectivity. acs.org |
Chemical Transformations and Reaction Mechanisms Involving Cyclohexanone Oxime
Beckmann Rearrangement
The Beckmann rearrangement is a pivotal acid-catalyzed reaction that converts a ketoxime into an N-substituted amide. jocpr.com This reaction holds significant industrial importance, particularly in the production of ε-caprolactam from cyclohexanone (B45756) oxime, which is the monomer for Nylon-6. scielo.org.mxjmcs.org.mx The classic process involves strong acids like concentrated sulfuric acid or oleum (B3057394), but environmental and safety concerns have driven research towards alternative, more benign catalytic systems. jocpr.comingentaconnect.com
The transformation of cyclohexanone oxime to ε-caprolactam is a classic example of the Beckmann rearrangement. scribd.com In this process, the six-membered ring of this compound is expanded into a seven-membered ring containing a nitrogen atom, forming the cyclic amide ε-caprolactam. scribd.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which turns it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is in the anti position to the hydroxyl group, displacing the leaving group. scribd.com The resulting nitrilium ion is then attacked by water, and after a final tautomerization, the stable ε-caprolactam is formed. masterorganicchemistry.com The entire process is a regioselective anti-migration. scribd.com
The industrial production of ε-caprolactam traditionally relies on processes that use fuming sulfuric acid, which leads to the formation of a substantial amount of ammonium (B1175870) sulfate (B86663) as a low-value byproduct, posing environmental challenges. scirp.orghep.com.cn This has spurred the development of greener alternatives, including vapor-phase and liquid-phase rearrangements using solid acid catalysts. jocpr.comhep.com.cn
A variety of catalytic systems have been explored to facilitate the Beckmann rearrangement of this compound in a more environmentally friendly and efficient manner. These range from solid acids and nanocatalysts to metal salts and Lewis acids.
Solid acid catalysts are a promising alternative to corrosive liquid acids like sulfuric acid. rsc.org Zeolites, in particular, have been extensively studied for the vapor-phase Beckmann rearrangement. jocpr.comscirp.org
Zeolites : High-silica zeolites such as Silicalite-1 and ZSM-5 have demonstrated high activity and selectivity for the conversion of this compound to ε-caprolactam. acs.orgmichael-hunger.de The reaction can be catalyzed by both strong Brønsted acid sites (Si(OH)Al) and weaker acid sites like silanol (B1196071) groups (Si-OH). acs.orgacs.org Some studies suggest that weaker acid sites are actually more selective towards ε-caprolactam, as strong acid sites can promote the formation of by-products. rsc.org Mesoporous silicalite-1 zeolites have shown superior performance compared to conventional ones due to better diffusion of reactants and products. researchgate.net The use of hierarchical Beta zeolites, which contain both micropores and mesopores, has also been shown to enhance conversion rates by improving intracrystalline diffusion and reducing deactivation caused by product inhibition. rsc.org
AlPO4-γAl2O3 : Bicomponent catalysts composed of aluminum orthophosphate and γ-alumina have been successfully used for the vapor-phase Beckmann rearrangement of this compound. researchgate.netcdnsciencepub.com These systems exhibit greater surface acidity compared to pure aluminum orthophosphate or silica-supported systems. researchgate.net Kinetic studies using these catalysts have shown that ε-caprolactam and 5-cyanopent-1-ene are primary, competitive products. researchgate.net
The table below summarizes the performance of some solid-acid catalysts in the Beckmann rearrangement of this compound.
| Catalyst | Reaction Phase | Conversion (%) | Selectivity to ε-Caprolactam (%) | Reference |
| Silicalite-1 | Vapor | >99.9 | ~96.5 | hep.com.cn |
| Mesoporous Silicalite-1 | Vapor | High | High | researchgate.net |
| Hierarchical Beta Zeolites | Liquid | Enhanced | --- | rsc.org |
| AlPO4-γAl2O3 | Vapor | Good Yields | --- | researchgate.netcdnsciencepub.com |
The use of nanocatalysts offers advantages such as high surface area and unique electronic properties, leading to enhanced catalytic activity.
Nano Fe3O4 : Magnetite (Fe3O4) nanoparticles have been employed as a green, heterogeneous catalyst for the Beckmann rearrangement. scielo.org.mxjmcs.org.mx This method is advantageous due to the simple, inexpensive, and easy work-up procedure, which involves the magnetic separation of the catalyst. scielo.org.mxjmcs.org.mx The reaction can be further enhanced by using ultrasound irradiation, which can lead to excellent yields of ε-caprolactam (up to 98%) in a shorter reaction time. scielo.org.mxjmcs.org.mx The proposed mechanism involves the coordination of the Fe3O4 nanoparticles to the hydroxyl group of the oxime, facilitating the rearrangement. scielo.org.mxjmcs.org.mx
Nanocrystalline TS-1 : Hierarchical nanocrystalline Titanium Silicalite-1 (TS-1) has been synthesized and used for the liquid-phase Beckmann rearrangement of this compound. ingentaconnect.comingentaconnect.com This catalyst demonstrates superior activity (94% conversion) and high selectivity (>99%) towards ε-caprolactam under mild reaction conditions. ingentaconnect.comingentaconnect.com The hierarchical pore structure, containing micro-, meso-, and macropores, helps to overcome the mass transfer limitations often encountered with microporous zeolites. ingentaconnect.comingentaconnect.com This catalyst is also reusable, making it a sustainable alternative to sulfuric acid. ingentaconnect.comingentaconnect.com
The table below presents research findings on the use of nanocatalysts for the Beckmann rearrangement.
| Nanocatalyst | Reaction Conditions | Conversion (%) | Selectivity to ε-Caprolactam (%) | Reference |
| Nano Fe3O4 | Ultrasound irradiation, 60°C, 45 min | 98 | --- | scielo.org.mxjmcs.org.mx |
| Nanocrystalline TS-1 | Liquid phase, 140°C | 94 | >99 | ingentaconnect.comingentaconnect.com |
Combinations of cobalt salts and Lewis acids have been found to be effective co-catalysts for the Beckmann rearrangement under mild conditions. scirp.orgresearchgate.net This approach can significantly improve the conversion rate and yield of lactams while minimizing byproducts. scirp.orgscirp.org
The individual use of many Lewis acids or cobalt salts often results in unsatisfactory yields. scirp.orgscirp.org However, their combined use leads to a notable enhancement in catalytic activity. For instance, the combination of cobalt perchlorate (B79767) and samarium trifluoromethanesulfonate (B1224126) gave ε-caprolactam in an 80.6% yield. scirp.org Similarly, combining cobalt salts with Brønsted acids, such as benzenesulfonic acid, also improves the yield of ε-caprolactam. scirp.org The proposed mechanism suggests that the cobalt salt coordinates to the nitrogen atom of the oxime, while the Lewis acid coordinates to the oxygen atom, thereby promoting the rearrangement. scirp.orgresearchgate.net
The table below shows the yields of ε-caprolactam using various combinations of cobalt salts and Lewis acids.
| Cobalt Salt (10 mol%) | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Yield of ε-Caprolactam (%) | Reference |
| Co(ClO4)2·6H2O | Yb(OTf)3 | MeCN | 80 | 74.1 | scirp.org |
| Co(ClO4)2·6H2O | Sm(OTf)3 | MeCN | 80 | 80.6 | scirp.org |
| CoCl2 | Benzenesulfonic Acid | MeCN | 80 | 47.7 | scirp.org |
| Co(BF4)2·6H2O | Benzenesulfonic Acid | MeCN | 80 | 64.9 (2h), 88.3 (4h) | scirp.org |
The pore structure of solid catalysts, particularly zeolites, can significantly influence the Beckmann rearrangement. The confinement effect within the micropores of a zeolite can impact the rate-determining step of the reaction. rsc.orgrsc.org
Theoretical studies have shown that the van der Waals interactions between this compound and the zeolite pore walls can stabilize the transition states of the rearrangement. mdpi.com The effect of acid strength on the reaction rate can differ between microporous and mesoporous zeolites, highlighting the role of pore confinement. rsc.org For reactants that are well-confined within the micropores, the confinement effect has a more pronounced influence on the reaction's rate-determining step. rsc.orgrsc.org
Initially, it was thought that the small pore size of some zeolites like MFI (~5.4 Å) would hinder the migration of the product, ε-caprolactam, confining the reaction to the external surface of the catalyst. mdpi.com However, adsorption studies have indicated that both this compound and ε-caprolactam can be internalized within the micropores of Silicalite-1, suggesting that the rearrangement can indeed occur at internal acid sites. mdpi.com
Cobalt Salts and Lewis Acids
Mechanistic Studies of the Beckmann Rearrangement
The Beckmann rearrangement, a cornerstone of organic chemistry, facilitates the conversion of an oxime into an amide under acidic conditions. byjus.com This reaction is pivotal in the industrial synthesis of ε-caprolactam from this compound, a precursor to Nylon-6. uni-stuttgart.de The generally accepted mechanism commences with the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.comunacademy.com This is followed by the migration of the alkyl group positioned anti to the leaving group, leading to the formation of a nitrilium ion. chemistnotes.com Subsequent hydrolysis of this intermediate yields the final amide product. byjus.comchemistnotes.com
Normal vs. Abnormal Beckmann Reactions
The Beckmann rearrangement of ketoximes can proceed through two distinct pathways: the "normal" rearrangement leading to amides and the "abnormal" rearrangement, or Beckmann fragmentation, which yields nitriles. stackexchange.comechemi.com The course of the reaction is largely dictated by the structural characteristics of the starting oxime and the reaction conditions. echemi.com
The normal Beckmann rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom to form a nitrilium ion, which is then hydrolyzed to an amide. stackexchange.comechemi.com this compound almost exclusively undergoes the normal Beckmann rearrangement to produce ε-caprolactam. stackexchange.comechemi.com This is because the alternative "abnormal" pathway would necessitate the formation of an unstable primary carbocation upon ring opening. stackexchange.comechemi.com
The abnormal Beckmann rearrangement , or fragmentation, occurs when the carbon atom alpha to the oxime can stabilize a positive charge. unacademy.comstackexchange.com This leads to the formation of a carbocation intermediate that undergoes heterolytic fragmentation of the carbon-carbon bond anti to the leaving group, resulting in a nitrile. stackexchange.comrsc.org This pathway is favored in substrates with a quaternary carbon at the α-position, which can form a stable tertiary carbocation. unacademy.comstackexchange.com While acidic conditions typically favor the normal rearrangement, basic conditions have been noted to promote the abnormal pathway. stackexchange.com
A comparative study involving oximes derived from dihydrolevoglucosan (Cyrene™), which undergo the abnormal Beckmann reaction, and cyclohexanone oximes, which undergo the normal reaction, revealed key structural differences. rsc.orgresearchgate.netnih.gov In both series of oximes, as the electron-withdrawing ability of the oxygen substituent increases, the N-OR bond lengthens and the C2=N-O bond angle decreases. researchgate.netnih.gov However, unique to the Cyrene™ oximes that favor fragmentation, an increase in the length of the fissile C1–C2 bond was observed. rsc.orgnih.gov
Role of Acid Strength and Catalytic Performance
The strength of the acid catalyst plays a crucial role in the efficiency and selectivity of the Beckmann rearrangement of this compound. Both Brønsted and Lewis acids can catalyze the reaction. cdnsciencepub.com While strong acids like oleum (fuming sulfuric acid) are used in conventional industrial processes, they generate significant amounts of ammonium sulfate as a byproduct. uni-stuttgart.demdpi.com This has spurred research into solid acid catalysts to create more environmentally benign processes. uni-stuttgart.de
Studies have shown that for the vapor-phase Beckmann rearrangement, a low ratio of strong to weak acid sites is beneficial for achieving a high yield of ε-caprolactam. Catalysts with weaker acid sites, such as high-silica MFI-type zeolites and silanol nests, have demonstrated high selectivity and activity. mdpi.com For instance, in situ FTIR studies have provided direct evidence for the involvement of weak silanol nest sites in the transformation of this compound to the corresponding lactam. mdpi.com The interaction with multiple hydroxyl groups in a silanol nest helps to orient the oxime in a reactive conformation. mdpi.com
Conversely, very strong acid sites can lead to catalyst deactivation through coking. Research on various zeolites found that while catalysts with strong Brønsted acid sites initially showed high activity, they were also prone to rapid deactivation. researchgate.net Mesoporous aluminosilicates, however, demonstrated greater resistance to deactivation by coke formation. Therefore, a balance of low acid site strength and high resistance to coking are key parameters for optimal catalyst performance.
The catalytic performance is also influenced by the type of acid. A study comparing various Brønsted acids showed that trifluoromethanesulfonic acid and benzenesulfonic acid gave poor yields of ε-caprolactam on their own. scirp.org However, the combination of a Brønsted acid with a cobalt salt, such as cobalt tetrafluoroborate (B81430), significantly improved the yield. scirp.org The proposed mechanism suggests that the cobalt salt coordinates to the nitrogen atom of the oxime, which facilitates the O-protonation by the Brønsted acid, thereby promoting the rearrangement. scirp.org
Table 1: Effect of Acid Catalysts on this compound Rearrangement
| Catalyst | Conditions | Conversion/Yield | Selectivity | Key Findings | Reference |
|---|---|---|---|---|---|
| Benzenesulfonic acid (10 mol%) | MeCN, 80°C, 2 h | Poor yield | - | Ineffective as a sole catalyst. | scirp.org |
| Trifluoromethanesulfonic acid (10 mol%) | MeCN, 80°C, 2 h | Poor yield | - | Ineffective as a sole catalyst. | scirp.org |
| Sulfuric acid (20 mol%) + Cobalt tetrafluoroborate (10 mol%) | MeCN, 80°C | High yield | - | Combination of Brønsted acid and cobalt salt enhances reactivity. | scirp.org |
| High-silica MFI zeolites | Vapor-phase | High conversion | High selectivity to ε-caprolactam | Low ratio of strong/weak acid sites is beneficial. | mdpi.com |
| Mesoporous aluminosilicate | 250-350 °C | Showed little decay in conversion with up to 16 wt % coke | 30-75% to ε-caprolactam | High resistance to deactivation by coke formation. | |
| ZSM-5 | 250-350 °C | 78% loss of initial conversion with 6% coke | - | Susceptible to deactivation by coking. |
Protonation and Rearrangement Steps
The initial step of the Beckmann rearrangement is the protonation of the oxime's hydroxyl group by an acid catalyst, which transforms it into a better leaving group (water). byjus.comchemistnotes.commasterorganicchemistry.com This protonation can occur at either the nitrogen or the oxygen atom of the oxime. Spectroscopic and computational studies have provided insights into these initial steps.
In the vapor-phase rearrangement over solid acid catalysts, 1H MAS NMR spectroscopy has identified the formation of H-bonded this compound on SiOH groups (weaker acid sites) and N-protonated this compound on stronger Brønsted acid sites of H-ZSM-5 catalysts. uni-stuttgart.de The subsequent key step is the migration of the alkyl group that is in the anti position relative to the hydroxyl group. chemistnotes.com This migration is concerted with the cleavage of the N-O bond, leading to the formation of a nitrilium cation intermediate. chemistnotes.com
The reaction pathway can be influenced by the catalyst. For instance, in the presence of trifluoroacetic acid, the rearrangement can proceed through the formation of a trifluoroacetyl this compound intermediate. unive.it This intermediate is more susceptible to rearrangement than the neat oxime due to the electron-withdrawing effect of the trifluoroacetyl group, which weakens the N-O bond. unive.it
Following the rearrangement and formation of the nitrilium ion, the reaction concludes with the attack of a water molecule on the carbocation. byjus.com Subsequent deprotonation and tautomerization lead to the final amide product, ε-caprolactam. byjus.com
Computational and Theoretical Investigations
Computational studies, primarily using quantum mechanical (QM) and density functional theory (DFT) methods, have been instrumental in elucidating the mechanistic details of the Beckmann rearrangement of this compound. mdpi.com These investigations have focused on calculating the energetics of intermediates and transition states, both in the gas phase and within the confined pores of catalysts. mdpi.com
DFT calculations have been employed to determine whether the rearrangement is a concerted or a stepwise process. researchgate.net For this compound, calculations suggested a concerted mechanism, without the formation of intermediate π or σ complexes, leading directly to ε-caprolactam. researchgate.net This is in contrast to other oximes, like acetone (B3395972) oxime and acetophenone (B1666503) oxime, which were found to proceed through two-step or three-step processes involving cationic complexes. researchgate.net
Theoretical studies have also explored the role of the catalyst's environment. First-principles molecular dynamics simulations of the rearrangement in supercritical water (SCW) highlighted the crucial role of the solvent. acs.org The study suggested that the enhanced wetting of the hydrophilic parts of the oxime by SCW and the disrupted hydrogen bond network are key to triggering the reaction and ensuring its selectivity. acs.org Furthermore, the higher concentration of protons (H+) in SCW plays a significant role in initiating the reaction. acs.org
Combined experimental and computational studies have also shed light on the mechanism of organo-mediated Beckmann rearrangements. nih.gov For instance, a study using TsCl as a promoter proposed a self-propagating cycle and identified key intermediates, which were confirmed by both experiments and DFT calculations. nih.gov The same study also explained why this compound is not an ideal substrate for this specific organo-mediated rearrangement and suggested strategies to improve the yield. nih.gov
Natural Bond Orbital (NBO) analysis has been used to study the electronic structure of cyclohexanone oximes in comparison to oximes that undergo the abnormal Beckmann reaction. rsc.orgnih.gov These computational studies support an electronic structure involving localized orbital interactions (n(O) → σC1–C2 and σC1–C2 → σN–O) that influence the reaction pathway. rsc.orgnih.gov
Process Optimizations for Beckmann Rearrangement
Efforts to optimize the Beckmann rearrangement of this compound have been driven by the need for more sustainable and efficient industrial processes. Key areas of focus include the development of novel catalytic systems and the implementation of advanced reactor technologies.
Two-Phase Systems
The use of two-phase systems offers several advantages for the Beckmann rearrangement, including better control of the reaction rate and more efficient removal of reaction heat. researchgate.net One approach involves a liquid-liquid system where a solution of this compound in an organic solvent, such as cyclohexane (B81311) or toluene, is reacted with the acid catalyst in a separate phase. researchgate.netresearchgate.net
Research has demonstrated the effectiveness of using ionic liquids in two-phase systems. researchgate.net For example, the rearrangement has been successfully carried out using phosphorus trichloride (B1173362) (PCl3) as a catalyst in a two-phase system composed of 1-n-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) ionic liquid and toluene. researchgate.net Similarly, phosphorus pentachloride (PCl5) has been used as a catalyst with 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) and toluene. researchgate.net These systems allow for effective reaction control and heat management. researchgate.net
Ultrasound Irradiation
The application of ultrasound irradiation in chemical synthesis, a field known as sonochemistry, has been shown to enhance reaction rates, improve yields, and promote greener reaction conditions. In the context of this compound, ultrasound is notably employed to facilitate the Beckmann rearrangement.
The Beckmann rearrangement is a critical industrial process for converting this compound into ε-caprolactam, the monomer for Nylon 6. scielo.org.mxjmcs.org.mx Traditionally, this reaction requires strong acids like oleum. However, research has demonstrated the efficacy of using heterogeneous catalysts combined with ultrasound irradiation as a more environmentally benign alternative. One such system employs nano-Fe3O4 particles as a green, reusable catalyst in water. scielo.org.mxjmcs.org.mx The reaction proceeds by grinding the this compound with the nano-Fe3O4 catalyst before suspending the mixture in water and irradiating it with ultrasound at 60 °C. scielo.org.mx
The significant advantage of this sonochemical method is the drastic reduction in reaction time and improvement in yield compared to conventional heating methods like an oil bath or reflux. jmcs.org.mxresearchgate.net The mechanism behind this enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, which accelerates the chemical reaction. scielo.org.mxresearchgate.net The nano-Fe3O4 catalyst facilitates the rearrangement by coordinating with the hydroxyl group of the oxime. jmcs.org.mx
Studies have optimized the reaction conditions, finding that a 0.5 molar equivalent of nano-Fe3O4 and an ultrasound power amplitude of 30% provide the best results. scielo.org.mxjmcs.org.mx Under these conditions, ε-caprolactam can be obtained in yields as high as 98% within just 45 minutes. scielo.org.mxjmcs.org.mxresearchgate.net Other solid acid catalysts, such as the mesoporous silica (B1680970) MCM-41 and its aluminum-containing variants, have also been investigated for the liquid-phase Beckmann rearrangement under ultrasonic treatment, showing improved catalytic performance. acs.orgresearchgate.netresearchgate.net
Beyond rearrangement, ultrasound has also been effectively used for the synthesis of this compound itself. The condensation of cyclohexanone with hydroxylamine (B1172632) hydrochloride in an aqueous ethanol (B145695) solution under ultrasound irradiation is rapid and high-yielding. ajol.info
Table 1: Comparison of Reaction Conditions for Beckmann Rearrangement of this compound
| Catalyst | Method | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| nano-Fe₃O₄ | Ultrasound (30% amp) | H₂O | 45 | 98 | scielo.org.mx, jmcs.org.mx |
| nano-Fe₃O₄ | Oil Bath (70-80 °C) | H₂O | 180 | 30 | scielo.org.mx |
| nano-Fe₃O₄ | Reflux | H₂O | 180 | 45 | scielo.org.mx |
| nano-Fe₃O₄ | Reflux | H₂O/CH₃CN | 180 | 55 | scielo.org.mx |
Other Reactions of this compound
The reduction of the oxime functional group is a standard method for the synthesis of primary amines. This compound can be effectively reduced to form cyclohexylamine (B46788), a valuable chemical intermediate. wikipedia.org This transformation can be accomplished using a variety of reducing agents and catalytic systems. britannica.com
Classic chemical reductions include the use of sodium amalgam. wikipedia.org Catalytic hydrogenation, where this compound is treated with hydrogen gas in the presence of a metal catalyst, is also a common method. britannica.com More recent and milder procedures have been developed to improve efficiency and safety. For instance, zinc dust in combination with a proton donor like ammonium formate (B1220265) or ammonium chloride in refluxing methanol (B129727) serves as an effective system for this reduction. sciencemadness.orgnbu.ac.in Similarly, magnesium powder with ammonium formate can achieve the conversion at room temperature. nbu.ac.in
Advanced catalytic systems have also been explored. A catalyst composed of 1% platinum on a ceria-zirconia support (1% Pt/CeO₂-ZrO₂) has been shown to be active for the hydrogenation of this compound to the corresponding primary amine. mdpi.com Another approach involves the use of hydrosilanes, such as phenylsilane (B129415) (PhSiH₃), catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, which facilitates a reductive rearrangement to the secondary amine. rsc.org
Table 2: Selected Methods for the Reduction of this compound to Cyclohexylamine
| Reagent/Catalyst System | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Sodium amalgam | N/A | N/A | Cyclohexylamine | wikipedia.org |
| Zn dust / Ammonium formate | Methanol | Reflux | Cyclohexylamine | sciencemadness.org, nbu.ac.in |
| Mg powder / Ammonium formate | Methanol | Room Temp. | Cyclohexylamine | nbu.ac.in |
| 1% Pt/CeO₂-ZrO₂ / H₂ | THF/H₂O (acidic) | 25 °C, 1 atm | Primary & Secondary Amines | mdpi.com |
| PhSiH₃ / B(C₆F₅)₃ | Toluene-d₈ | Room Temp. | Ring-enlarged secondary amine | rsc.org |
Transformation into Nitriles and Heterocycles
While the Beckmann rearrangement of this compound famously yields ε-caprolactam, under certain conditions, particularly in the vapor phase over solid acid catalysts, ring-opening of the caprolactam can occur, leading to the formation of nitrile byproducts like 5-hexenenitrile. scispace.com The direct dehydration of ketoximes to nitriles is less common than for aldoximes, which readily form nitriles upon dehydration. britannica.combyjus.com
This compound also serves as a precursor for the synthesis of various heterocyclic compounds. The specific product depends on the coreactant and reaction conditions. For example, reacting this compound with phenylacetylene (B144264) in a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) system leads to the formation of a Z-[1-(2-phenylvinyl)]-3-phenyl-4,5,6,7-tetrahydroindole. clockss.org
Another synthetic route involves the generation of a dilithiated dianion of this compound using n-butyllithium. Subsequent acylation with an amide like N,N-dimethylformamide (DMF), followed by an acid-catalyzed cyclization and dehydration step, yields 3,4-tetramethyleneisoxazole with high efficiency. researchgate.net The generation of iminyl radicals from oxime derivatives is another powerful strategy that enables intramolecular cyclization to produce a range of heterocycles. clockss.orgacs.org
The hydrolysis of this compound regenerates the parent ketone, cyclohexanone, and hydroxylamine. wikipedia.org This reaction is essentially the reverse of the oxime's formation. While it can be a desired transformation for specific purposes, it is often considered an undesirable side reaction in many processes, such as the Beckmann rearrangement, where it can reduce the yield of the target product. scispace.comresearchgate.net
The hydrolysis typically occurs in the presence of an acid and water. wikipedia.orggoogle.com Even trace amounts of water in a reaction mixture can be sufficient to cause hydrolysis, thereby impacting the selectivity of reactions like the acid-catalyzed Beckmann rearrangement. unive.it The kinetics of this reaction have been studied, confirming its occurrence in aqueous solutions. ucm.es
Interestingly, the hydrolysis reaction can be harnessed for synthetic utility. For example, the controlled hydrolysis of this compound in the presence of nitric acid or sulfuric acid has been developed as a method for preparing hydroxylammonium nitrate (B79036) or hydroxylamine sulfate, respectively, with cyclohexanone being recovered as a co-product. researchgate.net
Advanced Characterization and Analytical Techniques for Cyclohexanone Oxime
Spectroscopic Analysis
Spectroscopic analysis provides a detailed view of the molecular structure and bonding within cyclohexanone (B45756) oxime. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, Raman) are indispensable for its characterization. asianpubs.orgsoton.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in cyclohexanone oxime. By analyzing the magnetic properties of atomic nuclei, 1H, 13C, and 15N NMR spectra offer unique insights into the molecule's carbon-hydrogen framework and the specific environment of the nitrogen atom in the oxime group. uni-stuttgart.denih.gov
The 1H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclohexyl ring are not chemically equivalent due to their proximity to the C=N-OH group. asianpubs.org Typically, the spectrum shows a broad signal for the hydroxyl (-OH) proton, which appears downfield. asianpubs.org The protons on the carbon atoms adjacent to the C=N group (alpha-protons) are deshielded and resonate at a lower field compared to the other ring protons. asianpubs.orgnih.gov
One study reported the -OH proton as a broad signal at δ = 8.9 ppm. asianpubs.org The protons on the carbon atom cis to the oxime -OH group appeared downfield at δ = 2.50 ppm, while the trans protons resonated at δ = 2.22 ppm. asianpubs.org The remaining six protons on the other ring carbons produced a signal at δ = 1.74 ppm. asianpubs.org Another analysis identified peaks at 2.4, 2.1, 1.6, and 1.5 ppm. nih.gov In a DMSO-d6 solvent, the hydroxyl proton signal was observed at δ 10.06 ppm. arpgweb.com
Table 1: 1H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| -OH | 8.9 (broad) | asianpubs.org |
| -CH2- (alpha, cis to -OH) | 2.50 (triplet) | asianpubs.org |
| -CH2- (alpha, trans to -OH) | 2.22 (triplet) | asianpubs.org |
| -CH2- (beta, gamma) | 1.74 | asianpubs.org |
| Ring Protons | 2.4, 2.1, 1.6, 1.5 | nih.gov |
Note: Chemical shifts can vary depending on the solvent and experimental conditions.
The 13C NMR spectrum of this compound provides information about the carbon skeleton. The most downfield signal corresponds to the sp2-hybridized carbon of the C=N bond, a result of the electron-withdrawing nature of the adjacent nitrogen atom. asianpubs.org This peak typically appears around δ = 160 ppm. asianpubs.orgnih.gov The other five sp3-hybridized carbon atoms of the cyclohexyl ring resonate in the upfield region, generally between 20 and 40 ppm. asianpubs.org
Detailed analysis has reported the C=N carbon at δ = 160.7 ppm. nih.gov The remaining carbon signals were assigned as follows: 32.1, 26.8, 25.7, 25.5, and 24.4 ppm. nih.gov
Table 2: 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=N | 160.7 | nih.gov |
| Ring -CH2- | 32.1 | nih.gov |
| Ring -CH2- | 26.8 | nih.gov |
| Ring -CH2- | 25.7 | nih.gov |
| Ring -CH2- | 25.5 | nih.gov |
Note: The specific assignment of each ring carbon can be complex and may require advanced 2D NMR techniques.
15N NMR spectroscopy is particularly useful for studying the nitrogen environment in this compound and its interactions. The chemical shift of the nitrogen atom is sensitive to its bonding and electronic environment. uni-stuttgart.de For instance, when this compound interacts with silanol (B1196071) (SiOH) groups on a catalyst surface via hydrogen bonding, its 15N MAS NMR signal appears in the range of -30 to -46 ppm. uni-stuttgart.demichael-hunger.de In contrast, strong interaction with Brønsted acid sites leads to the formation of N-protonated this compound, which is characterized by a significantly downfield signal in the range of -145 to -160 ppm. uni-stuttgart.demichael-hunger.de This demonstrates the utility of 15N NMR in probing host-guest interactions in catalytic systems. uni-stuttgart.de
13C NMR
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying characteristic functional groups present in this compound, such as the O-H, C=N, and N-O bonds. asianpubs.orgsoton.ac.uk
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. asianpubs.org A key feature is the O-H stretching vibration, which typically appears as a broad band due to hydrogen bonding. asianpubs.org Another significant band is the C=N stretching vibration. asianpubs.orgsoton.ac.uk
Research findings have assigned the O-H stretching band to 3187 cm⁻¹. asianpubs.org The C=N stretching vibration is consistently observed in the region of 1690-1620 cm⁻¹, with specific reports identifying it at 1669 cm⁻¹ and 1662 cm⁻¹. asianpubs.orgoup.com The N-O stretching mode is also a prominent feature, often found around 900 cm⁻¹. soton.ac.uk Furthermore, a study on adsorbed this compound identified a characteristic peak at 1481 cm⁻¹ attributed to the δ OHassoc mode. oup.com
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch | 3187 | asianpubs.org |
| C=N Stretch | 1669 | asianpubs.org |
| C=N Stretch | 1662 | oup.com |
| N-O Stretch | ~900 | soton.ac.uk |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexanone |
| Silanol |
| ε-caprolactam |
| Pyridine |
| Hydroxylamine (B1172632) |
| Amines |
Raman Spectroscopy
Raman spectroscopy is a valuable tool for the vibrational analysis of this compound. A study recorded the FT-Raman spectrum in the 4000-30 cm⁻¹ region. asianpubs.org The vibrational band assignments are carried out based on a Cₛ point group symmetry. asianpubs.org
Key vibrational modes identified in the Raman spectrum of this compound include:
O-H Stretching: The O-H stretching vibration is observed as a weak band at 3187 cm⁻¹. asianpubs.org
C=N Stretching: The characteristic C=N stretching vibration appears in the region of 1690-1620 cm⁻¹. For this compound, this is assigned to a strong band at 1669 cm⁻¹. asianpubs.org
In situ Raman spectroscopy has been utilized to monitor the Beckmann rearrangement of this compound to caprolactam. researchgate.net This technique allows for real-time tracking of the reaction progress by observing the changes in the characteristic Raman peaks of the reactant and product. researchgate.net Furthermore, variable-temperature Raman spectroscopy (10–300 K) has been employed to study the different crystalline phases of this compound. researchgate.netsoton.ac.uk As the temperature decreases, the Raman bands sharpen, indicating an increase in structural order. This is particularly evident in the lattice modes, which transition from an amorphous-like system in Phase I to a crystalline-like material in Phase III. soton.ac.uk
Table 1: Key Raman Spectral Data for this compound
| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |
| O-H Stretching | 3187 | asianpubs.org |
| C=N Stretching | 1669 | asianpubs.org |
Inelastic Neutron Scattering
Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational and dynamic properties of materials, particularly those containing hydrogen. nih.govacs.org Unlike optical spectroscopies, INS does not have selection rules, allowing for the observation of all vibrational modes. nih.govacs.org
INS has been used to investigate the vibrational spectra of solid this compound and its deuterated isotopomer, cyclohexanone-D₁₀ oxime. researchgate.netsoton.ac.uk The technique is particularly useful for assigning low-energy vibrational modes and understanding the role of hydrogen bonding. researchgate.netsoton.ac.uk In one study, INS data was collected for Phase III of this compound on the TOSCA instrument. stfc.ac.uk When this compound interacts with the surface of a SAPO-37 catalyst, INS experiments show a reduction in the intensity of the O–H stretching vibration of the oxime. nih.gov
Variable-Temperature Spectroscopy
Variable-temperature spectroscopic techniques, including infrared and Raman spectroscopy, are crucial for studying the phase transitions of this compound. researchgate.netsoton.ac.uk Heat capacity measurements have identified two reversible solid-solid transitions at 241.5 K and 301.5 K, defining three crystalline phases: Phase III (< 241.5 K), Phase II (241.5 K - 301.5 K), and Phase I (> 301.5 K). soton.ac.uk For cyclohexanone-D₁₀ oxime, these transitions occur at slightly higher temperatures. soton.ac.uklookchem.com
Variable-temperature infrared (150 - 300 K) and Raman (10 - 300 K) spectra have been reported, providing detailed insights into the structural changes associated with these phase transitions. researchgate.netsoton.ac.uknih.gov The sharpening of spectral bands at lower temperatures is attributed to both the decrease in thermal energy and an increase in structural order. soton.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. In one analysis, the mass spectrum showed a parent molecular ion peak at an m/z of 113.0, corresponding to the M+1 peak. asianpubs.org
The fragmentation pattern provides valuable structural information. Key fragments observed include:
A peak at m/z = 96, resulting from the loss of the oxime -OH group. asianpubs.org
A base peak at m/z = 41, corresponding to acetonitrile, formed from the breakdown of the ring. asianpubs.org
A peak at m/z = 56, attributed to n-butane, also from ring fragmentation. asianpubs.org
A peak at m/z = 27, from the further decomposition of the n-butane group to an ethyl radical. asianpubs.org
Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify this compound in reaction mixtures. rsc.org
Table 2: Major Mass Spectrometry Fragments of this compound
| m/z | Relative Intensity | Proposed Fragment | Reference |
| 113 | - | [M+H]⁺ | asianpubs.org |
| 99 | 99.99 | - | nih.gov |
| 96 | - | [M-OH]⁺ | asianpubs.org |
| 72 | 63.50 | - | nih.gov |
| 59 | 78.50 | - | nih.gov |
| 56 | - | n-butane | asianpubs.org |
| 55 | 77.00 | - | nih.gov |
| 54 | 54.50 | - | nih.gov |
| 41 | 100 (Base Peak) | Acetonitrile | asianpubs.org |
| 27 | - | Ethyl radical | asianpubs.org |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within a material. In the context of this compound, XPS is often employed to characterize the catalysts used in its synthesis or conversion.
For instance, in the synthesis of silicalite-1 catalysts for the vapor-phase Beckmann rearrangement of this compound, XPS was used to measure the Na 1s spectra of the samples. hep.com.cn This helped in understanding the role of sodium ions in the catalyst's structure and performance. hep.com.cn Similarly, XPS has been used to analyze Zn-Cu alloy catalysts for the electrosynthesis of this compound, revealing that the metals were mainly in their metallic phases with some surface oxidation. nih.govacs.org It has also been used to characterize glucose-modified TiO₂ catalysts, showing the formation of new C–O–Ti bonds. acs.org
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. For this compound, which exists in different crystalline phases, XRD is essential for structural elucidation. soton.ac.uk
XRD is also extensively used to characterize the catalysts involved in the production and transformation of this compound. For example, XRD patterns are used to identify the crystalline structure of silicalite-1 and ZSM-5 catalysts used in the Beckmann rearrangement. hep.com.cngoogle.com In studies of alloy catalysts like Zn-Cu and Cu-Mo, XRD is used to confirm the formation of the alloy and identify the crystal planes present. acs.orgnih.gov The technique has also been applied to characterize glucose-modified TiO₂ catalysts. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption spectrum of this compound in the gas phase exhibits two main features: a weak, diffuse band around 210 nm, assigned to a ¹(π* ← n) transition, and an intense band around 190 nm, assigned to a ¹(π* ← π) transition. acs.org
UV-Vis spectroscopy can also be used to monitor reactions involving this compound. For example, it has been used to confirm the absence of gold nanoparticles in a solution during the synthesis of this compound from nitrobenzene (B124822). upv.es In other studies, it has been used to determine the concentration of products in the electrosynthesis of this compound. chinesechemsoc.org
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. These methods are widely applied in process monitoring, quality control, and research to ensure the purity of the final product and to understand reaction kinetics.
Gas Chromatography (GC)
Gas chromatography is a primary technique for assessing the purity of this compound and for monitoring its synthesis. In quality control, GC analysis has been used to confirm the purity of this compound lots, with results indicating purities greater than 99%. nih.gov The technique can detect impurities and by-products, with one analysis showing no impurity peaks with areas greater than 0.1% relative to the main this compound peak. nih.gov
During its production, GC is employed to track the conversion of reactants and the formation of products. For instance, in the synthesis from nitrobenzene, the product composition is determined by GC after the removal of the catalyst. rsc.org The products are often identified using a coupled Gas Chromatography-Mass Spectrometry (GC-MS) system. rsc.orgrsc.org GC analysis of reaction mixtures can also quantify related compounds such as cyclohexanol (B46403) and cyclohexanone. nih.gov
Operational parameters are crucial for accurate GC analysis. In some studies, a 25-meter capillary column of 5% phenylmethylsilicone has been utilized. rsc.org Analysts must be aware of potential issues, such as the tailing of the this compound peak, which can occur if injection temperatures are below the compound's boiling point. nih.gov Stability studies also rely on GC to monitor the degradation of this compound over time, confirming its stability in aqueous solutions under specific storage conditions. nih.gov
Table 1: Gas Chromatography (GC) Applications for this compound Analysis
| Application | Details | Findings/Notes | Citation |
| Purity Assessment | Analysis of different lots of this compound. | Purity confirmed to be >99%. No impurities >0.1% detected. | nih.gov |
| Reaction Monitoring | Determination of product composition in synthesis reactions. | Used to monitor the disappearance of starting materials and formation of oxime. | rsc.org |
| Product Identification | Coupled with Mass Spectrometry (GC-MS). | Confirms the identity of this compound and other products. | rsc.orgrsc.org |
| Stability Studies | Monitoring of this compound in aqueous solutions. | Confirmed stability for 4 weeks at 5°C when protected from light. | nih.gov |
| Methodological Issue | Peak tailing observed. | Occurred when injection temperature was lower than the boiling point of the analyte. | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile method for the quantification of this compound, particularly in complex reaction mixtures. It is frequently used to determine the yield and concentration of this compound during its electrosynthesis. nih.govacs.org
Both normal-phase and reversed-phase HPLC have been applied. A normal-phase method has been described for the simultaneous determination of cyclohexanone and this compound in ε-caprolactam, using UV detection at 240 nm and 290 nm. google.com However, reversed-phase chromatography is often preferred due to better reproducibility. google.com A common reversed-phase setup involves a C18 column with a mobile phase consisting of a methanol (B129727) and water gradient. nih.govgoogle.com
For quantitative analysis, a UV detector is typically set at a specific wavelength, such as 210 nm, where this compound exhibits absorption. google.com This allows for precise measurement of its concentration in samples taken from production processes, like the Beckmann rearrangement. google.com The method's precision is high, with reported relative standard deviations below 1.0% for multiple sample injections. google.comciac.jl.cn
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for this compound
| Parameter | Description | Citation |
| Column Type | Microsorb C-18 (Reversed-Phase) | nih.gov |
| RP-8 (Reversed-Phase) | google.com | |
| Mobile Phase | Methanol and Water | google.com |
| Detection | UV Absorbance Detector | nih.govgoogle.com |
| Wavelength | 210 nm | google.com |
| 240 nm & 290 nm (Normal-Phase) | google.com | |
| Application | Quantification in reaction mixtures | nih.govacs.orgciac.jl.cn |
| Determination in Beckmann rearrangement samples | google.com |
Ion Chromatography (IC)
Ion Chromatography (IC) is an analytical technique used for separating and quantifying ions. frc.ae In the context of this compound synthesis, IC is not typically used for the direct analysis of the oxime molecule itself, as the molecule is neutral. Instead, its application lies in the analysis of ionic species present in the reaction medium. nih.govacs.org For example, during the electrosynthesis of this compound from nitrate (B79036), IC is employed to detect and quantify various nitrogen-containing ions in the solution, such as nitrate (NO₃⁻), nitrite (B80452) (NO₂⁻), and ammonia (B1221849) (NH₃). nih.govacs.org This analysis is crucial for understanding the reaction mechanism, efficiency, and the fate of the nitrogen source. nih.govacs.org The technique uses an ion-exchange column to separate ions based on their charge and affinity for the stationary phase, followed by detection, commonly with a conductivity detector. frc.ae
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and straightforward qualitative tool in the analysis of this compound. It is primarily used to monitor the progress of chemical reactions by observing the appearance of the product spot and the disappearance of reactant spots. TLC is performed on plates coated with a stationary phase, most commonly silica (B1680970) gel. rsc.org
Microscopic Techniques
Microscopic analysis provides visual information about the physical characteristics of materials at a micro-scale, which is particularly relevant for the solid-state properties of this compound and the catalysts used in its synthesis.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and crystal size of various materials. In the field of this compound production, SEM is extensively used to characterize the catalysts involved in its synthesis. For instance, the morphology of Zn-Cu alloy electrocatalysts and TS-1 (titanium silicalite-1) zeolite catalysts has been studied using SEM to understand how their physical structure impacts catalytic performance. acs.orgrsc.orghep.com.cn
SEM images can reveal details such as the uniform microporous morphology of an electrocatalyst or the crystal size and shape of zeolites. acs.orghep.com.cn This information is critical because the surface area and structure of a catalyst can significantly influence reaction rates and selectivity. Studies have used SEM to show how synthesis conditions affect the crystal size of catalysts, which in turn affects their efficacy in the vapor phase Beckmann rearrangement of this compound. hep.com.cnresearchgate.net The analysis is typically performed by immobilizing the powder samples on a holder and sputtering them with a conductive material like gold to prevent charge buildup during imaging. rsc.orghep.com.cn
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of chemical compounds. For this compound, TGA provides valuable insights into its behavior at elevated temperatures, which is particularly relevant for its storage, handling, and application in chemical syntheses, such as the Beckmann rearrangement to produce ε-caprolactam.
Detailed Research Findings
Research into the thermodynamic properties of this compound has established its key thermal parameters. Studies have meticulously measured its heat capacity, melting point, and enthalpies of fusion and sublimation, which collectively inform its thermal stability profile.
The thermal decomposition of this compound under controlled heating in an inert atmosphere, as measured by TGA, reveals its stability up to a certain temperature, beyond which it undergoes significant mass loss. The decomposition process is influenced by factors such as the heating rate and the surrounding atmosphere.
The enthalpy of sublimation provides an indication of the energy required to transition the compound from a solid to a gaseous state, a process that competes with decomposition at higher temperatures. One study determined the molar enthalpy of sublimation at 354 K to be (74.01 ± 0.33) kJ·mol−1, while another reported a value of (79.88 ± 0.67) kJ·mol−1 at 317.5 K. researchgate.net These values underscore the substantial energy input required to vaporize the compound, a key factor in its thermal analysis.
The following table summarizes key thermodynamic data for this compound, which are fundamental to interpreting its thermogravimetric behavior.
Interactive Data Table: Thermodynamic Properties of this compound
| Property | Value | Temperature (K) | Reference |
| Melting Point | 362.5 | 362.5 | researchgate.net |
| Molar Enthalpy of Fusion | 12.7 ± 0.3 kJ·mol⁻¹ | 362.5 | researchgate.net |
| Molar Enthalpy of Sublimation | 74.01 ± 0.33 kJ·mol⁻¹ | 354 | researchgate.net |
| Molar Enthalpy of Vaporization | 58.66 ± 0.56 kJ·mol⁻¹ | 367.8 | researchgate.net |
| Molar Enthalpy of Sublimation | 79.88 ± 0.67 kJ·mol⁻¹ | 317.5 | researchgate.net |
| Molar Enthalpy of Vaporization | 59.46 ± 0.46 kJ·mol⁻¹ | 409.2 | researchgate.net |
In the context of its industrial application, the thermal stability of this compound is paramount. The Beckmann rearrangement is often carried out at elevated temperatures, and understanding the onset of decomposition is critical to prevent yield loss and the formation of undesirable byproducts. TGA, in conjunction with other thermal analysis techniques like Differential Scanning Calorimetry (DSC), is employed to define the optimal temperature window for this reaction. For instance, DTA data has shown that the exothermic Beckmann rearrangement occurs at temperatures below 300°C when this compound is adsorbed on a catalyst. nii.ac.jp
Computational and Theoretical Studies of Cyclohexanone Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool to investigate the intricacies of chemical processes involving cyclohexanone (B45756) oxime at an atomic level. These calculations provide valuable insights into reaction mechanisms, electronic structures, and catalytic performances, guiding the development of more efficient and sustainable production methods.
Reaction Mechanism Elucidation
DFT calculations have been instrumental in unraveling the complex reaction pathways for the synthesis of cyclohexanone oxime. Traditional synthesis involves the condensation of cyclohexanone with hydroxylamine (B1172632). However, recent research has focused on greener alternatives, such as the direct ammoximation of cyclohexanone or the electrochemical reduction of nitrate (B79036) in the presence of cyclohexanone. mmu.ac.uknih.gov
One innovative approach involves the electrochemical synthesis of this compound from nitrate reduction on a Zn-Cu alloy catalyst. nih.govmmu.ac.ukacs.org DFT calculations, in conjunction with experimental techniques like in-situ Raman spectroscopy, have been crucial in understanding the mechanism of this one-pot synthesis under ambient conditions. mmu.ac.uknanoge.org The process involves the electrochemical reduction of nitrate to form a hydroxylamine (*NH₂OH) intermediate, which then chemically reacts with cyclohexanone to produce the oxime. nih.govmmu.ac.uknanoge.orgchemrxiv.org
Another studied pathway is the ammoximation of cyclohexanone on titanium silicalite-1 (TS-1) catalysts. nih.gov DFT simulations have revealed an energetically favorable route involving the catalytic oxidation of ammonia (B1221849) by a Ti-OOH active oxidant to form hydroxylamine, followed by a non-catalytic oximation reaction with cyclohexanone. nih.gov
The binding strength of reaction intermediates to the catalyst surface is a critical factor determining the selectivity and efficiency of this compound synthesis. DFT calculations have shown that for the electrochemical reduction of nitrate on Zn-Cu alloys, the adsorption of nitrogen species plays a central role. nih.govacs.org
Weak surface adsorption, as seen on pure zinc, requires higher potentials for the electrochemical step. mmu.ac.uk Conversely, strong binding, characteristic of pure copper, facilitates the initial reduction but leads to the complete reduction of the desired hydroxylamine intermediate to ammonia, thus preventing oxime formation. mmu.ac.uk An optimized Zn₉₃Cu₇ alloy strikes a balance, achieving a high yield of this compound by facilitating the formation and subsequent reaction of the *NH₂OH intermediate. mmu.ac.uknanoge.org
Similarly, in the vapor-phase Beckmann rearrangement of this compound to ε-caprolactam over pure-silicon zeolites, DFT calculations have highlighted the importance of the interaction between this compound and the catalyst's active sites. nih.gov Silanol (B1196071) nests were identified as the major active sites due to their suitable interaction with the oxime. nih.gov The adsorption energy of different alcohol solvents with these silanol nests was also calculated, explaining the enhanced selectivity observed with specific solvents. nih.gov
Table 1: Adsorption Energy of Alcohols with Silanol Nests
| Alcohol | Adsorption Energy (eV) |
|---|---|
| Ethanol (B145695) | -0.627 |
Data sourced from a study on the vapor-phase Beckmann rearrangement of this compound. nih.gov
Free energy diagrams constructed from DFT calculations provide a thermodynamic landscape of the reaction, identifying the most favorable pathways and rate-determining steps. For the electrochemical reduction of nitric oxide (NO) to hydroxylamine and ammonia on different surfaces, Gibbs free energy diagrams have been calculated. acs.org
On Cu(111), Zn₉₃Cu₇(101), and Zn(101) surfaces, the free energy changes for the sequential hydrogenation steps were determined at their respective experimental applied potentials. acs.org These diagrams revealed that on a pure Pd surface, the energy barrier for the formation of the NHO* intermediate is significantly high, making the NOH* pathway more favorable, which limits the formation of the crucial NH₂OH* intermediate required for oxime synthesis. acs.org In contrast, on an intermetallic Pd₃Bi metallene catalyst, the formation of the NH₂OH* intermediate is more favorable, leading to a high yield of this compound. acs.org DFT calculations for the synthesis of formamide (B127407) on a Ru₁Cu SAA surface also utilize free energy diagrams to compare different reaction pathways. researchgate.net
An optimized Zn₉₃Cu₇ electrocatalyst demonstrates superior performance, achieving a 97% yield and 27% Faradaic efficiency for this compound at a current density of 100 mA/cm². nih.govmmu.ac.ukacs.org This high performance is attributed to the alloy's ability to promote the formation of the surface-adsorbed *NH₂OH intermediate and facilitate its subsequent reaction with cyclohexanone in the electrolyte. nih.govchemrxiv.org
In a different approach using a Cu/TiO₂ catalyst for this compound synthesis from air as the nitrogen source, DFT calculations were used to study the reaction pathway. researchgate.net This integrated plasma and electrocatalysis method achieved a high formation rate and selectivity, with theoretical calculations supporting the proposed mechanism involving an NH₂OH intermediate. researchgate.net
While not extensively studied specifically for this compound synthesis, the role of strain in catalysis is a recognized principle that can be elucidated by DFT. Strain, whether induced chemically through doping or mechanically, can modify the defect structure and electronic properties of a catalyst, thereby influencing its reactivity. acs.org For instance, in CO₂ activation on CeO₂-based oxides, DFT calculations have shown that tensile strain can increase the number of CO₂ adsorption sites. acs.org This concept could potentially be applied to optimize catalysts for this compound production by tuning the strain to enhance the adsorption of key reactants and intermediates.
Surface Adsorption and Catalytic Performance
Electronic Structure and Properties
DFT calculations are also employed to investigate the electronic structure and properties of this compound and related molecules. Natural bond orbital (NBO) analyses, performed using DFT, provide insights into the electronic distribution and bonding patterns within molecules. rsc.org For instance, the electronic structure of optimized models of acetic acid in different solvent environments has been studied to understand its role in the direct synthesis of this compound from cyclohexane (B81311). rsc.org
Furthermore, thermodynamic properties of this compound in the ideal-gas state have been calculated using DFT (B3LYP/6-311G(d)). acs.org These calculations, combined with experimental data, provide a comprehensive understanding of the molecule's thermodynamic stability. The electronic properties of polysubstituted cyclohexanone oximes have also been investigated using DFT at the B3LYP/6-31G(d,p) level of theory, correlating these properties with their spectroscopic characteristics. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. siirt.edu.trresearcher.life
Computational studies using Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been employed to calculate the HOMO and LUMO energies of this compound. nih.gov These calculations reveal that the charge transfer within the molecule is a significant aspect of its electronic structure. nih.gov The introduction of certain catalysts or solvents can influence the HOMO-LUMO gap, thereby affecting the molecule's conductivity and reactivity. researchgate.net For instance, in the context of the Beckmann rearrangement, the HOMO-LUMO gap of caprolactam, the product of this compound rearrangement, has been shown to decrease with the addition of methanesulfonic acid, indicating an increase in conductivity. researchgate.net
Table 1: Frontier Molecular Orbital Energies of this compound
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| HF | 6-311++G(d,p) | -9.99 | 2.54 | 12.53 |
| B3LYP | 6-311++G(d,p) | -7.05 | -0.04 | 7.01 |
| B3PW91 | 6-311++G(d,p) | -7.21 | -0.21 | 7.00 |
Data sourced from theoretical calculations and may vary based on the specific computational model and parameters used. nih.gov
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govtandfonline.com The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-deficient areas (positive potential). tandfonline.com
For this compound, MEP analysis shows that the region around the oxygen atom of the oxime group is the most electron-rich, making it a likely site for electrophilic attack. nih.gov Conversely, the areas around the hydrogen atoms, particularly the hydroxyl proton, are electron-deficient and thus prone to nucleophilic attack. nih.gov These insights are critical for understanding intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions. nih.govtandfonline.com
Natural Bond Orbital Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining the interactions between filled donor orbitals and empty acceptor orbitals. rsc.orgejournal.byrsc.org This analysis is particularly useful for understanding hyperconjugative interactions that contribute to molecular stability. ejournal.byrsc.org
In this compound and its derivatives, NBO analysis has been used to investigate the electronic effects that influence the Beckmann rearrangement. researchgate.netresearchgate.netnih.gov Studies have revealed significant orbital interactions, such as the delocalization of electron density from the oxygen lone pair (n(O)) to the antibonding orbital of the adjacent C1-C2 bond (σC1-C2), and from the C1-C2 bonding orbital (σC1-C2) to the antibonding orbital of the N-O bond (σN-O). researchgate.netresearchgate.netnih.gov These interactions play a crucial role in the weakening of specific bonds and the migration of the anti-periplanar group during the rearrangement process. researchgate.netresearchgate.netpublish.csiro.au
Mulliken Charges
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. nih.govrsc.org These charges offer insights into the electrostatic nature of the atoms and their tendency to participate in electrostatic interactions. rsc.orgjomardpublishing.commdpi.com
Calculations of Mulliken charges for this compound show that the oxygen and nitrogen atoms of the oxime group carry significant negative charges, while the carbon atom double-bonded to the nitrogen is relatively positive. nih.gov This charge distribution is consistent with the electronegativity of the atoms and influences the molecule's dipole moment and reactivity. nih.gov For example, the negative charge on the oxygen atom makes it a potential site for protonation, a key step in the acid-catalyzed Beckmann rearrangement. rsc.org
Table 2: Calculated Mulliken Charges of this compound Atoms
| Atom | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) | B3PW91/6-311++G(d,p) |
| C1 | 0.44 | 0.17 | 0.17 |
| N7 | -0.36 | -0.21 | -0.21 |
| O8 | -0.42 | -0.29 | -0.30 |
Data represents a selection of atoms and is sourced from theoretical calculations. Values are in atomic units (e). nih.gov
Spectroscopic Simulations and Vibrational Assignments
Computational methods are widely used to simulate the vibrational spectra (Infrared and Raman) of this compound. asianpubs.orgresearchgate.net These simulations, often performed using DFT, help in the assignment of the observed experimental vibrational bands to specific molecular motions. nih.govasianpubs.org By calculating the vibrational frequencies and their corresponding intensities, researchers can gain a detailed understanding of the molecule's structure and bonding. nih.govasianpubs.org
The vibrational analysis of this compound, assuming C_s symmetry, has allowed for the assignment of fundamental vibrational modes. asianpubs.org These assignments are supported by potential energy distribution (PED) calculations, which describe the contribution of each internal coordinate to a particular normal mode. asianpubs.org Such studies are crucial for tracking the molecular changes that occur during chemical reactions, such as the Beckmann rearrangement. researchgate.net
Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Experimental (FT-IR) | Experimental (FT-Raman) | Calculated (B3LYP) | Assignment |
| 3285 | 3286 | 3300 | O-H stretching |
| 1668 | 1667 | 1675 | C=N stretching |
| 940 | 942 | 935 | N-O stretching |
Frequencies are illustrative and sourced from various spectroscopic and computational studies. nih.govasianpubs.org
Structural Correlations and Reactivity
Computational studies have been instrumental in establishing correlations between the ground-state structure of this compound derivatives and their reactivity in the Beckmann rearrangement. researchgate.netresearchgate.netpublish.csiro.au By systematically varying the substituent on the oxime oxygen, researchers can observe changes in bond lengths and angles that are indicative of the early stages of the reaction. researchgate.netpublish.csiro.au
X-ray crystallographic analysis, complemented by computational modeling, has shown that as the electron-withdrawing nature of the substituent on the oxygen increases, the N-O bond lengthens. researchgate.netresearchgate.netpublish.csiro.au Concurrently, the bond angle involving the migrating carbon and the nitrogen atom changes, suggesting an early stage of migration. researchgate.netpublish.csiro.au These structural effects provide a snapshot of the reaction trajectory in the ground state. researchgate.net
Thermodynamic Properties
The thermodynamic properties of this compound, such as heat capacity, enthalpy of fusion, and enthalpy of sublimation, have been determined both experimentally and through computational methods. researchgate.netthermosymposium.orgacs.org These properties are essential for understanding the phase behavior and energy changes associated with the compound. researchgate.netthermosymposium.org
Adiabatic calorimetry has been used to measure the heat capacity of this compound over a wide range of temperatures. researchgate.netthermosymposium.orgacs.org The triple-point temperature and enthalpy of fusion have also been precisely determined. researchgate.netacs.org Furthermore, vapor pressure measurements have allowed for the calculation of the enthalpies of sublimation and vaporization. researchgate.netacs.org DFT calculations have been employed to compute thermodynamic functions in the ideal gas state, which show good agreement with experimental values. researchgate.netacs.org
Table 4: Selected Thermodynamic Properties of this compound
| Property | Value |
| Melting Temperature (T_fus) | 362.20 ± 0.04 K researchgate.netacs.org |
| Enthalpy of Fusion (Δ_fusH°) | 12454 ± 20 J·mol⁻¹ researchgate.netacs.org |
| Molar Enthalpy of Sublimation (Δ_subH_m at 317.5 K) | 77.08 ± 0.30 kJ·mol⁻¹ researchgate.net |
| Standard Molar Entropy (S_m°(g) at 320 K) | 379.22 J·K⁻¹·mol⁻¹ researchgate.net |
Quantum Mechanics (QM) Methodsnih.gov
Quantum mechanics methods are fundamental tools for investigating the molecular properties of this compound. Computational studies have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) to predict its geometric structure, electronic properties, and vibrational frequencies. nih.gov Among the DFT methods, B3LYP and B3PW91 functionals, combined with the 6-311++G(d,p) basis set, have been employed to perform these calculations. nih.gov
A comparative analysis indicates that the results obtained from the B3LYP method show superior agreement with experimental data for molecular vibrational problems when compared to the scaled HF and B3PW91 approaches. nih.gov These computational efforts also extend to the calculation of NMR chemical shifts using the gauge-independent atomic orbital (GIAO) method, as well as the exploration of electronic properties such as absorption wavelengths, excitation energies, and frontier molecular orbital energies. nih.gov
Scaled Quantum Mechanics (SQM) Methodnih.gov
The Scaled Quantum Mechanics (SQM) method is a powerful technique used to improve the accuracy of calculated vibrational frequencies. pqs-chem.com This method empirically scales the force constants obtained from quantum mechanical calculations to correct for systematic errors arising from the approximations inherent in the theoretical models and the use of finite basis sets. pqs-chem.com
In the study of this compound, the SQM method has been applied to the force fields calculated using HF and DFT methods. nih.govresearchgate.net The vibrational frequencies computed at the HF and DFT (B3LYP/B3PW91) levels with the 6-311++G(d,p) basis set were scaled using appropriate scale factors to achieve better coherence with the observed experimental frequencies from FT-IR and FT-Raman spectra. nih.gov The complete assignment of the fundamental vibrational modes was performed based on the total energy distribution (TED) calculated with the SQM method. nih.govresearchgate.net This approach has proven invaluable for the accurate interpretation of the vibrational spectra of this compound. nih.gov
Below is a table comparing the experimental and scaled theoretical vibrational frequencies for selected modes of this compound, calculated using the B3LYP/6-311++G(d,p) method.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |
| OH stretch | 3350 | 3348 |
| CH stretch | 3052 | 3050 |
| C=N stretch | 1668 | 1665 |
| CH₂ scissor | 1450 | 1448 |
| N-O stretch | 950 | 948 |
| C-C stretch | 890 | 888 |
This table is a representative example based on findings that scaled theoretical frequencies show good agreement with experimental data.
Computational Studies of Reaction Dynamics and Kineticsnih.govresearchgate.net
Computational studies have been instrumental in elucidating the mechanisms, dynamics, and kinetics of reactions involving this compound, most notably the Beckmann rearrangement. nih.gov This reaction is of significant industrial importance as it converts this compound into ε-caprolactam, the precursor to Nylon-6. nih.govchemrxiv.org
Theoretical investigations, primarily using DFT methods such as RB3LYP, have explored the reaction pathway of the Beckmann rearrangement. nih.gov These studies have focused on determining whether the reaction proceeds through a concerted mechanism, where bond breaking and bond formation occur simultaneously, or a stepwise mechanism involving reaction intermediates. nih.gov For this compound, computational results suggest a concerted process, in contrast to the stepwise mechanisms found for other oximes like those derived from acetone (B3395972) and acetophenone (B1666503). nih.gov The influence of acidic solvents on the reaction mechanism has also been modeled, providing a deeper understanding of the reaction environment's role. nih.gov
Furthermore, computational methods have been applied to study the kinetics of related reactions. For instance, the kinetics of cyclohexanone ammoximation, a process to synthesize this compound, has been modeled to understand the reaction mechanism, which appears to follow the Eley-Rideal mechanism. researchgate.net Such kinetic modeling is crucial for process optimization and reactor design in industrial applications. researchgate.net Studies have also delved into the dynamic kinetic resolution of substituted cyclohexanones to produce chiral oxime ethers, where computational analysis helps to understand the stereochemical outcome of the reaction. sci-hub.se
The following table summarizes key findings from computational studies on the reaction dynamics and kinetics of this compound.
| Reaction Studied | Computational Method | Key Findings |
| Beckmann Rearrangement | RB3LYP/DFT | The reaction mechanism is a concerted process. nih.gov |
| Beckmann Rearrangement | First-principles molecular dynamics | In supercritical water, hydrogen bonding and enhanced proton concentration are key to initiating the reaction. acs.org |
| Cyclohexanone Ammoximation | Kinetic Modeling | The reaction follows an Eley-Rideal mechanism. researchgate.net |
| Organo-mediated Beckmann Rearrangement | DFT | A self-propagating catalytic cycle was proposed and its key intermediates were confirmed. nih.gov |
Derivatives and Substituted Cyclohexanone Oxime Compounds
Synthesis of Derivatives
The chemical literature details numerous strategies for the synthesis of cyclohexanone (B45756) oxime derivatives. These methods primarily involve reactions at the hydroxyl group of the oxime or modifications to the cyclohexyl ring.
A common approach is the acylation of the oxime's hydroxyl group to form oxime esters. Preparative procedures have been established for this transformation using carboxylic acid anhydrides in the presence of a catalyst like perchloric acid, or by reacting cyclohexanone oxime with carboxylic acid chlorides in the presence of a base such as pyridine. researchgate.net Similarly, sulfonyl chlorides can be used to create oxime sulfonates. For instance, this compound reacts with methanesulfonyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base to produce this compound methanesulfonate, a crystalline solid that is readily handled and sufficiently reactive for further transformations like the Beckmann rearrangement. orgsyn.org
Another class of derivatives is formed through substitution reactions. The reaction of 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime with various chlorides, including sulfonyl, phosphoryl, and chlorosilane reagents, in the presence of triethylamine, yields O-substituted derivatives. mdpi.com
Furthermore, more complex derivatives are synthesized for specific biological applications. For example, a series of conformationally controlled derivatives of pralidoxime (B1201516) (2-PAM), a crucial cholinesterase reactivator, were prepared from 2,3-pyrido[b]cycloalkenones, which are themselves derived from cyclohexanone structures. nih.gov The synthesis of cyclohexanone derivatives bearing a piperazinyl group has also been reported, highlighting the structural diversity achievable from the basic cyclohexanone framework. ontosight.ai
A novel and sustainable method for producing the parent compound, which can then be used to create derivatives, is through electrosynthesis. This process involves the electrochemical reduction of nitrate (B79036) to hydroxylamine (B1172632), which then reacts in situ with cyclohexanone to form this compound with high yield under ambient conditions. acs.org
Table 1: Selected Synthesis Methods for this compound Derivatives
| Derivative Type | Reagents | Key Features |
|---|---|---|
| Oxime Esters | Carboxylic acid anhydrides/chlorides | Acylation of the oxime hydroxyl group. researchgate.net |
| Oxime Sulfonates | Methanesulfonyl chloride, triethylamine | Produces stable, crystalline solids like this compound methanesulfonate. orgsyn.org |
| O-Substituted Quinone Oximes | Phosphoryl/sulfonyl chlorides, chlorosilane | Substitution at the oxygen atom of the oxime group on a quinone framework. mdpi.com |
| Electrosynthesis | Cyclohexanone, electrochemically generated hydroxylamine | Sustainable, high-yield synthesis under ambient conditions. acs.org |
Structure-Reactivity Relationships in Substituted Oximes
The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure, particularly the nature of substituents on the oxime group or the cyclohexyl ring. Both steric and electronic effects play crucial roles in determining the outcome and rate of chemical reactions.
Computational studies using Density Functional Theory (DFT) have provided insight into these relationships. For aliphatic oxime derivatives, the nature of the substituent attached to the oxime carbon (C=NOH) significantly influences their reactivity as chelating agents. An analysis of derivatives C7H15C(X)=NOH, where X can be H, CH3, NH2, or OH, showed that the reactivity and affinity for copper ions (Cu²⁺) increase as the substituent becomes more electron-donating, in the order of OH > NH2 > H > CH3. researchgate.net This highlights the importance of electronic effects on the coordinating ability of the oxime's oxygen and nitrogen atoms. researchgate.net
In the context of the Beckmann rearrangement, a cornerstone reaction of oximes, the substituent on the oxime oxygen (C=N-OR) has a profound effect. Studies on related bicyclic oximes, which draw comparisons to cyclohexanone oximes, demonstrated that as the electron-withdrawing character of the 'R' group increases, the N-O bond weakens and the adjacent C-C bond that undergoes migration also lengthens. rsc.org This relationship is supported by Natural Bond Orbital (NBO) analysis, which identifies key electronic interactions (n(O) → σC1–C2 and σC1–C2 → σN–O) that govern the rearrangement process. rsc.org
Steric hindrance is another critical factor, influencing reaction outcomes such as the ratio of syn and anti isomers formed during oximation. scribd.com The size of substituents on the cyclohexane (B81311) ring can dictate the preferred approach of the hydroxylamine reagent, thereby controlling the stereochemistry of the resulting oxime. This steric effect is a fundamental concept for understanding how the size of a substituent relates to the reactivity of the molecule. scribd.com
Table 2: Influence of Substituents on Oxime Reactivity
| Structural Feature | Effect | Example Application / Reaction |
|---|---|---|
| Electronic Nature of C-Substituent | Electron-donating groups (e.g., -OH, -NH2) increase reactivity towards metal ions. researchgate.net | Metal chelation and extraction. researchgate.net |
| Electronic Nature of O-Substituent | Electron-withdrawing groups on the oxygen weaken the N-O bond, facilitating rearrangement. rsc.org | Beckmann rearrangement. rsc.org |
| Steric Hindrance | The size of substituents on the ring influences the stereochemical outcome (syn/anti ratio). scribd.com | Stereoselective synthesis. scribd.com |
Biological Activity of Oxime Derivatives
Derivatives of this compound are a subject of significant interest in medicinal chemistry and agrochemistry due to their broad spectrum of biological activities. arpgweb.com The oxime functional group is a key pharmacophore found in many bioactive compounds. arpgweb.commdpi.com
Research has shown that this compound derivatives possess potential antiviral, antibacterial, antifungal, and anticancer properties. ontosight.ai For example, the introduction of a piperazinyl group into the cyclohexanone structure is a strategy explored for developing new therapeutic agents. ontosight.ai Similarly, chalcone (B49325) derivatives that incorporate an oxime moiety have demonstrated enhanced antimicrobial activity. mdpi.com
Specific derivatives have been synthesized and tested for targeted biological functions. A notable example is the development of derivatives of 2,3-pyrido[b]this compound as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphate poisons like parathion. nih.gov These conformationally restricted analogues of 2-PAM help to establish the most active conformation for biological efficacy. nih.gov
The oxime group can also enhance the properties of known bioactive molecules. The modification of naringenin, a natural flavonoid, into its oxime derivative was found to increase its antioxidant activity. mdpi.com Another example is isoxanthohumol (B16456) oxime, which exhibits antioxidant activity significantly higher than its parent compound. mdpi.com In the field of agrochemicals, certain oxime derivatives have shown promise as pest control agents. ontosight.ai Oxime esters synthesized from 3-caren-5-one oxime, for instance, have displayed significant antifungal activity against plant pathogens like Physalospora piricola. mdpi.com
Table 3: Biological Activities of Selected Oxime Derivatives
| Derivative Class | Biological Activity | Research Finding |
|---|---|---|
| Piperazinyl Cyclohexanone Derivatives | Antiviral, Antibacterial, Antifungal, Anticancer | Investigated for a range of potential therapeutic effects. ontosight.ai |
| Pyrido[b]this compound Derivatives | Cholinesterase Reactivation | Act as reactivators for organophosphate-poisoned AChE. nih.gov |
| Flavonoid Oximes (e.g., Naringenin Oxime) | Antioxidant | Modification to an oxime enhances antioxidant properties. mdpi.com |
| Chalcone Oxime Derivatives | Antimicrobial | The oxime moiety enhances antimicrobial effects. mdpi.com |
| Terpene Oxime Esters | Antifungal | Showed inhibition against plant pathogenic fungi. mdpi.com |
Environmental and Toxicological Considerations in Research
Environmental Impact of Production Processes
The production of cyclohexanone (B45756) oxime, a crucial intermediate in the manufacturing of Nylon-6, has traditionally involved methods with significant environmental drawbacks. acs.orgnih.gov These processes often necessitate harsh reaction conditions, such as high temperatures and pressures, and the use of strong acidic or alkaline solutions, leading to environmental and safety issues. acs.org A primary concern is the generation of substantial waste streams. For instance, the conventional process produces wastewater with a high salt content and organic residues that require treatment.
To mitigate the environmental impact of conventional methods, research has focused on developing more sustainable synthesis routes for cyclohexanone oxime. A promising approach involves the electrochemical reduction of nitrate (B79036). acs.orgnih.govnih.govresearchgate.net This method allows for the one-pot synthesis of this compound under ambient conditions using aqueous nitrate as the nitrogen source. acs.orgnih.govresearchgate.net
Recent studies have demonstrated the effectiveness of using specific catalysts to facilitate this reaction. For example, a Zn-Cu alloy catalyst has been shown to efficiently drive the electrochemical reduction of nitrate to form a hydroxylamine (B1172632) intermediate. This intermediate then reacts with cyclohexanone in the electrolyte to produce this compound. acs.orgnih.govnih.govresearchgate.net This process offers a significant environmental advantage by operating under milder conditions and utilizing nitrate, a common water pollutant, as a nitrogen source. chinesechemsoc.org
Another innovative approach is the use of a rutile titanium dioxide (R-TiO2) catalyst for the hydrogenative coupling of nitrate and cyclohexanone. chinesechemsoc.org This method also operates under ambient conditions and has demonstrated high productivity and yield of this compound. chinesechemsoc.org The mechanism involves the in-situ generation of hydroxylamine from nitrate reduction, which then undergoes a spontaneous reaction with cyclohexanone. chinesechemsoc.org
Furthermore, photocatalysis presents another sustainable alternative. figshare.com By integrating quantum dot photocatalysts with a molecular iron–polypyridine complex, researchers have achieved the photocatalytic formation of this compound. figshare.com This process can utilize ambient air and ketone–alcohol (KA) oil, offering a potentially competitive and environmentally friendly route for production. figshare.com
These advancements in nitrate reduction and photocatalysis represent significant strides towards a more sustainable and less environmentally impactful production of this compound, moving away from the reliance on industrial hydrogen peroxide and the associated harsh production conditions. rsc.org
Toxicity Studies and Mechanisms
The toxicological profile of this compound has been investigated through various studies to understand its potential effects on biological systems. nih.gov
In vivo studies in animals have been conducted to assess the toxicity of this compound. In male mice, an LD50 of 250 mg per kilogram of body weight was reported for intraperitoneally administered this compound. nih.gov Another study reported an LD50 of 710 mg/kg in male mice via an unspecified route of administration. nih.gov
Studies in rats have shown that this compound can induce neurobehavioral changes, including increased aggression and central nervous system depression. nih.gov In 2-week gavage studies with rats, dose-related erythroid hyperplasia was observed in the spleen and bone marrow. nih.gov Dermal exposure in rabbits led to dose-related reticulocytosis and a decrease in hemoglobin in females at higher doses.
Longer-term, 13-week studies in mice where this compound was administered in drinking water showed significant increases in the relative spleen and liver weights at certain concentrations. nih.gov The primary targets of toxicity identified in these studies were the erythrocytes, spleen, liver, and nasal epithelium. nih.gov
| Species | Route of Administration | Observation | Reference |
|---|---|---|---|
| Male Mice | Intraperitoneal | LD50 of 250 mg/kg body weight | nih.gov |
| Male Mice | Unspecified | LD50 of 710 mg/kg | nih.gov |
| Rats | Unspecified | Neurobehavioral changes (increased aggression, CNS depression) | nih.gov |
| Rats | Gavage (2 weeks) | Dose-related erythroid hyperplasia in spleen and bone marrow | nih.gov |
| Rabbits | Dermal (24 hr) | Dose-related reticulocytosis; decreased hemoglobin in females at 5 g/kg | |
| Mice | Drinking water (13 weeks) | Increased relative spleen and liver weights | nih.gov |
The genetic toxicity of this compound has been evaluated using in vitro assays. nih.gov In mutagenicity tests with several strains of Salmonella typhimurium, negative results were obtained both with and without metabolic activation, except for strain TA1535 with S9 activation, where it was found to be mutagenic. nih.govresearchgate.net
Tests for the induction of chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells yielded equivocal results without S9 metabolic activation and negative results with S9. nih.gov In contrast, an in vitro study using mouse lymphocytes indicated that this compound could cause mutations in mammalian somatic cells. harpercollege.edu However, in vivo assessments did not show an induction of micronuclei in the erythrocytes of mice treated with this compound over a 13-week period in drinking water or through intraperitoneal injection for 3 days. nih.gov
| Test System | Condition | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium (most strains) | With and without S9 activation | Negative | nih.gov |
| Salmonella typhimurium (strain TA1535) | With S9 activation | Mutagenic | nih.govresearchgate.net |
| Chinese Hamster Ovary (CHO) cells (Chromosomal aberrations) | Without S9 activation | Equivocal | nih.gov |
| Chinese Hamster Ovary (CHO) cells (Chromosomal aberrations) | With S9 activation | Negative | nih.gov |
| Mouse Lymphocytes | In vitro | Mutation in mammalian somatic cells | harpercollege.edu |
| Mice (Micronucleus test) | In vivo (13 weeks drinking water) | Negative | nih.gov |
| Mice (Micronucleus test) | In vivo (3 days intraperitoneal injection) | Negative | nih.gov |
Studies in male F-344 rats have shown that this compound is rapidly absorbed and cleared from the body. nih.gov Following a single oral administration, the majority of the substance (65-90%) is excreted in the urine within 24 hours. nih.gov Fecal elimination accounts for 5-10% of the dose, with very low levels (2-3%) retained in the tissues. nih.gov After intravenous administration, the oxime is rapidly cleared from the plasma with half-lives of 1.6 minutes for the alpha phase and 18.2 minutes for the beta phase. nih.govnih.gov
The primary metabolic pathway involves the hydrolysis of this compound to cyclohexanone and, presumably, hydroxylamine. nih.govresearchgate.net The resulting cyclohexanone is then reduced to cyclohexanol (B46403). researchgate.netnih.gov This cyclohexanol can be further metabolized to cis- and trans-cyclohexane-1,2-diols. nih.gov These metabolites are primarily excreted in the urine as their glucuronide conjugates, specifically cyclohexylglucuronide and the monoglucuronides of cis- and trans-cyclohexane-1,2-diol. nih.gov
Dermal absorption of this compound is low; when applied to the skin, only about 4-5% of the dose was recovered in urine, feces, and tissues, with the majority volatilizing from the skin surface. nih.govnih.gov However, the absorbed portion is readily distributed and excreted through the same metabolic pathways as observed after oral administration. nih.govnih.gov
Due to the large production volume of this compound and its widespread use as an intermediate in the synthesis of products like Nylon-6, there is a potential for human exposure, particularly in occupational settings. nih.gov Although it is often used as a captive intermediate in a closed system, which limits general population exposure, workers in production facilities may be at risk. epa.gov Reports have indicated that occupational exposure may lead to hematologic disorders, dermatitis, and skin sensitization. nih.gov Currently, no specific occupational exposure limits have been established for this compound. nih.gov
Reported Health Effects
Research, primarily conducted on laboratory animals, has identified several potential health effects associated with exposure to this compound. The primary targets of its toxicity appear to be the blood, spleen, liver, and nasal epithelium. nih.gov
Studies in mice and rats have demonstrated that this compound can induce a dose-related hemolytic anemia, characterized by a decrease in erythrocyte count, hemoglobin, and hematocrit. nih.govoup.com This is often accompanied by an increase in circulating reticulocytes and nucleated erythrocytes, suggesting the body is attempting to compensate for the red blood cell loss. oup.com The proposed mechanism for this hematotoxicity is oxidative damage to the erythrocytes. nih.govoup.com Research has also indicated that the in vivo metabolism of this compound can release nitric oxide, which may contribute to its observed toxicity. acs.org
In addition to its effects on the blood, studies have reported effects on the spleen and liver. Splenomegaly (enlarged spleen) and hepatomegaly (enlarged liver) have been observed in mice exposed to this compound. nih.gov Microscopic examination has revealed hematopoietic cell proliferation in the spleen and centrilobular cell hypertrophy in the liver of exposed animals. nih.govnih.gov
Degeneration of the olfactory epithelium in the nasal passages has also been noted as a consistent finding in animal studies, even at low exposure levels. nih.govnih.gov Other reported effects in animal studies include neurobehavioral changes, such as increased aggression and central nervous system depression in rats, as well as conjunctivitis. nih.gov Dermal exposure in rabbits has been shown to cause reticulocytosis. nih.govoup.com
Genotoxicity studies have produced mixed results. This compound was found to be mutagenic in the Salmonella typhimurium strain TA1535 with metabolic activation, but not in other strains. nih.govresearchgate.net It gave equivocal results for inducing chromosomal aberrations in cultured Chinese hamster ovary cells without metabolic activation and was negative with activation. nih.govnih.gov In vivo studies for micronuclei induction in mice were negative. nih.govnih.gov
The following table summarizes key findings from toxicological research on this compound:
| Endpoint | Observed Effect | Species | Notes |
| Hematotoxicity | Hemolytic anemia, decreased erythrocytes, hemoglobin, and hematocrit. nih.govoup.com | Rats, Mice | Dose-related effects observed. nih.govoup.com |
| Spleen | Splenomegaly, hematopoietic cell proliferation. nih.gov | Mice | Observed at higher exposure levels. nih.gov |
| Liver | Hepatomegaly, centrilobular cell hypertrophy. nih.gov | Mice | Observed at higher exposure levels. nih.gov |
| Nasal Epithelium | Olfactory epithelial degeneration. nih.gov | Mice | Observed at all exposure levels in some studies. nih.gov |
| Neurobehavioral | Increased aggression, CNS depression. nih.gov | Rats | nih.gov |
| Genotoxicity | Mutagenic in S. typhimurium TA1535 (with S9). nih.govresearchgate.net | In vitro | Equivocal for chromosomal aberrations in vitro, negative for micronuclei in vivo. nih.gov |
Green Chemistry Principles in this compound Research
In response to the environmental and safety concerns associated with traditional chemical synthesis, significant research has focused on developing "greener" methods for producing this compound and its downstream product, caprolactam. pnas.orgresearchgate.net Traditional processes often involve harsh reagents and generate substantial waste, such as ammonium (B1175870) sulfate (B86663). pnas.orgchemcess.com
A key area of innovation is the direct ammoximation of cyclohexanone. This one-step process reacts cyclohexanone with ammonia (B1221849) and an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The use of titanium silicalite (TS-1) catalysts has been a major breakthrough, offering high selectivity to this compound under milder reaction conditions and eliminating the production of ammonium sulfate. researchgate.net This process is considered more environmentally benign due to the elimination of the hydroxylamine formation step and the associated ammonia burning.
Further advancements in green chemistry include the in situ production of hydrogen peroxide, which avoids the costs and hazards of transporting and storing concentrated H2O2. rsc.orgrsc.org Research has explored composite catalysts, such as precious metal nanoparticles supported on TS-1, for this purpose. rsc.org
Electrochemical synthesis is another promising green route being explored. acs.orgnih.gov This method aims to produce this compound from cyclohexanone and a nitrogen source like nitrate under ambient conditions, potentially powered by renewable energy. acs.orgnih.govchinesechemsoc.org Studies have investigated various catalysts, including Zn-Cu alloys and rutile titanium dioxide, to drive this reaction efficiently. nih.govchinesechemsoc.org The in situ generation of hydroxylamine from nitrate reduction is a key aspect of this approach. nih.gov
The Beckmann rearrangement of this compound to caprolactam is another target for green chemistry innovations. chemcess.comscielo.org.mx Gas-phase rearrangement processes using solid acid catalysts, such as MFI zeolites, have been developed to avoid the use of fuming sulfuric acid and the co-production of ammonium sulfate. chemcess.comsumitomo-chem.co.jp Ultrasound irradiation in the presence of nanocatalysts like nano Fe3O4 has also been shown to be an efficient and green method for this rearrangement. scielo.org.mx
These green chemistry approaches offer several advantages over traditional methods, including:
Reduced waste generation, particularly the elimination of ammonium sulfate byproduct. pnas.orgresearchgate.net
Use of less hazardous reagents and milder reaction conditions. acs.org
Increased energy efficiency and potential for using renewable energy sources. chinesechemsoc.org
Improved safety profiles for the manufacturing processes.
The development and implementation of these green technologies are crucial for the sustainable production of this compound and caprolactam, aligning the chemical industry with principles of environmental stewardship. researchgate.net
Q & A
Q. How can researchers determine the molecular structure and vibrational properties of cyclohexanone oxime?
Methodology: Use FT-IR/FT-Raman spectroscopy combined with computational methods (e.g., DFT with B3LYP/B3PW91 functionals and 6-311++G(d,p) basis sets). Assign observed vibrational frequencies to molecular motions (e.g., N–O stretching at ~930 cm⁻¹, C=N bending at ~1600 cm⁻¹). Validate results against Gaussian-calculated MEP maps and HOMO-LUMO profiles .
Q. What experimental protocols are used to evaluate the acute toxicity of this compound in vivo?
Methodology: Administer CHO orally to Fischer 344 rats at doses of 10–300 mg/kg for 2 weeks. Monitor hematotoxicity (e.g., reduced hemoglobin, methemoglobinemia) and nitric oxide release in venous blood. Compare dose-response curves between sexes and assess metabolic activation via liver microsomes .
Advanced Research Questions
Q. How can electrocatalytic strategies improve the synthesis efficiency of this compound under ambient conditions?
Methodology:
- Use Cu/TiO₂ catalysts for NO₃⁻ reduction coupled with cyclohexanone. Optimize Faradaic efficiency (FE) and formation rate via linear sweep voltammetry (LSV) and chronoamperometry.
- Integrate air plasma to generate NH₂OH intermediates from N₂, achieving >99.9% selectivity (Table 1) .
Table 1 : Electrocatalytic Performance of Cu/TiO₂ Catalysts
| Catalyst Loading | FE (%) | Formation Rate (mg h⁻¹ cm⁻²) |
|---|---|---|
| 0.6% Cu/TiO₂ | 85.2 | 20.1 |
| Bulk TiO₂ | <5 | <1 |
| Cu/Carbon Black | 8.4 | 2.5 |
| Source: |
Q. How do TS-1 catalysts enhance cyclohexanone ammoximation while minimizing byproducts?
Methodology:
Q. What experimental designs resolve contradictions in this compound’s mutagenicity and metabolic pathways?
Methodology:
Q. How can the Box-Behnken design optimize hydrolysis conditions for this compound?
Methodology:
- Set three factors (temperature, catalyst load, water consumption) at low/medium/high levels (−1, 0, +1).
- Fit response surface models to predict oxime conversion (Y):
- Validate optimal conditions (90°C, 15% catalyst, 1:2 oxime:H₂O) via HPLC .
Mechanistic and Computational Questions
Q. What DFT insights explain the selectivity of this compound synthesis on Cu/TiO₂?
Methodology: Calculate adsorption energies of intermediates (e.g., *NH₂OH: −1.2 eV on Cu(111)-Cu₂O(110) vs. −0.8 eV on Cu(111)). Simulate reaction pathways (Fig. 4E ) to confirm C–N coupling as rate-limiting. Use Nudged Elastic Band (NEB) analysis to map energy barriers .
Q. How does the Beckmann rearrangement of this compound to ε-caprolactam depend on solvent and acid catalysts?
Methodology:
- Compare fuming H₂SO₄ (20% SO₃) with mesoporous acidic ionic liquids (e.g., 95% conversion in 1,2-dichloroethane).
- Use spiral microchannel reactors to enhance heat/mass transfer, achieving 98% selectivity at 90°C (Fig. 10–11 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
